molecular formula C16H16O3 B2937399 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 149288-33-5

4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B2937399
CAS No.: 149288-33-5
M. Wt: 256.301
InChI Key: BBTKLRFROISVMD-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenoxy)methyl]benzoic acid is a chemical compound with the CAS Registry Number 149288-33-5 . It has a molecular formula of C16H16O3 and a molecular weight of 256.3 g/mol . Its structure features a benzoic acid moiety linked via a methylene bridge to a 2,4-dimethylphenoxy group . This compound is offered for research and development purposes. As a substituted benzoic acid derivative, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in exploratory studies, such as in the design and synthesis of novel molecules for various applications. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. For further technical data, including pricing and availability, please contact us directly.

Properties

IUPAC Name

4-[(2,4-dimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-8-15(12(2)9-11)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKLRFROISVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Analysis of 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid: Structural Dynamics and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid Chemical Structure Analysis Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary & Chemical Identity

This compound (CAS: 149288-33-5) represents a classic "lipophilic tail – polar head" scaffold, structurally homologous to the fibrate class of PPAR


 agonists and various enzyme inhibitors. Its architecture—a benzoic acid moiety linked via a methylene ether bridge to a 2,4-dimethylphenyl ring—balances rigid aromatic stacking potential with rotational freedom at the ether linkage.

This guide provides a rigorous analysis of its synthetic construction, spectroscopic signature, and physicochemical properties, serving as a foundational reference for its use as a drug intermediate or chemical probe.

Property Data
IUPAC Name This compound
Molecular Formula C

H

O

Molecular Weight 256.30 g/mol
Predicted LogP 4.1 ± 0.3 (Highly Lipophilic)
pKa (Acid) 4.18 ± 0.10 (Benzoic acid core)
H-Bond Donors/Acceptors 1 / 3

Synthetic Architecture

The most robust route for synthesizing this compound with high isomeric purity (>98%) is the Williamson Ether Synthesis followed by ester hydrolysis. This pathway avoids the regioselectivity issues associated with Friedel-Crafts alkylation.

Optimized Synthetic Protocol

Step 1: Nucleophilic Substitution (Ether Formation)

  • Reagents: Methyl 4-(bromomethyl)benzoate (1.0 eq), 2,4-Dimethylphenol (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Acetone or Acetonitrile (Reflux).

  • Mechanism: S

    
    2 attack of the phenoxide anion on the benzylic bromide. The use of a weak base (K
    
    
    
    CO
    
    
    ) prevents side reactions on the ester.

Step 2: Saponification

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Workup: Acidification with 1N HCl to precipitate the free acid.

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and atomic economy.

SynthesisPath Start1 Methyl 4-(bromomethyl)benzoate (Electrophile) Intermediate Intermediate Ester (Ether Linkage Formed) Start1->Intermediate + K2CO3, Acetone, Reflux (SN2 Mechanism) Start2 2,4-Dimethylphenol (Nucleophile) Start2->Intermediate Product 4-[(2,4-Dimethylphenoxy)methyl] benzoic acid Intermediate->Product 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Convergent synthesis pathway via Williamson Ether coupling and subsequent hydrolysis.

Structural Elucidation (Spectroscopic Profiling)

Accurate characterization relies on distinguishing the two aromatic systems and the critical methylene bridge.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d


, 400 MHz

The spectrum is defined by two distinct aromatic zones and the aliphatic region.

Signal (

ppm)
Mult. Integration Assignment Structural Logic
12.90 s (br)1H-COOH Exchangeable carboxylic proton.
7.95 d (

=8.2 Hz)
2HAr-H (Benzoic 2,6)Deshielded by electron-withdrawing -COOH.
7.52 d (

=8.2 Hz)
2HAr-H (Benzoic 3,5)Shielded relative to 2,6; ortho to ether.
7.00 s1HAr-H (Phenoxy 3)Isolated proton between methyls.
6.92 d (

=8.0 Hz)
1HAr-H (Phenoxy 5)Ortho to methyl, meta to ether.
6.80 d (

=8.0 Hz)
1HAr-H (Phenoxy 6)Ortho to ether linkage.
5.15 s2H-O-CH

-Ar
Diagnostic singlet; deshielded by oxygen.
2.22 s3HAr-CH

(Pos 4)
Methyl group on the phenoxy ring.
2.18 s3HAr-CH

(Pos 2)
Methyl group (slightly shielded by ether).
Infrared Spectroscopy (FT-IR)
  • Carboxylic Acid O-H: Broad band 2800–3200 cm

    
     (distinctive dimer stretch).
    
  • Carbonyl (C=O): Sharp, intense peak at 1680–1690 cm

    
     (conjugated acid).
    
  • Ether (C-O-C): Strong stretch at 1240 cm

    
     (asymmetric) and 1050 cm
    
    
    
    (symmetric).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion: [M-H]

    
     = 255.3 m/z.
    
  • Fragmentation (MS/MS):

    • Loss of CO

      
       ([M-H-44]
      
      
      
      ).
    • Cleavage of the ether bond yielding the 2,4-dimethylphenolate ion (m/z 121).

Physicochemical & Biopharmaceutical Profile

Understanding the "drug-like" properties of this scaffold is essential for its application in SAR (Structure-Activity Relationship) studies.

Lipophilicity and Solubility

With a LogP of ~4.1, the molecule is highly lipophilic.

  • Solubility: Poor in water (< 0.1 mg/mL at pH 1.2); moderate in phosphate buffer pH 7.4 (due to ionization).

  • Formulation Implications: Requires co-solvents (DMSO, PEG400) or salt formation (Sodium/Potassium salt) for biological assays.

Pharmacophore Mapping

The molecule functions as a hydrophobic anchor linked to a polar warhead . This structure mimics the binding motif of PPAR agonists (e.g., Gemfibrozil) or bacterial enzyme inhibitors (e.g., Enoyl-ACP reductase).

Pharmacophore Lipophilic Lipophilic Domain (2,4-Dimethylphenyl) Linker Flexible Linker (Ether Methylene) Lipophilic->Linker Hydrophobic Interaction Target Biological Target (e.g., PPAR Receptor) Lipophilic->Target Pi-Stacking / Van der Waals Polar Polar Head Group (Benzoic Acid) Linker->Polar Rotational Freedom Polar->Target Ionic Bond (Arg/Lys residues)

Figure 2: Pharmacophore map highlighting the functional domains responsible for receptor binding.

References

  • Chemical Identity & CAS

    • GuideChem. (n.d.). This compound - CAS 149288-33-5.[1] Retrieved from

  • Synthetic Methodology (Williamson Ether): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for S 2 ether synthesis protocols).
  • Spectroscopic Data (Analogous Phenoxy Acids)

    • National Institute of Standards and Technology (NIST).[2] (2023). 2-(Phenoxymethyl)benzoic acid Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from [Link]

  • Physicochemical Properties (LogP Calculation)

    • PubChem. (2024). Compound Summary for CID 69761 (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Molecular weight and formula of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid, a niche yet potentially significant molecule in the landscape of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, a plausible synthetic pathway, and its prospective applications based on the analysis of its structural motifs.

Molecular and Physicochemical Profile

This compound is an aromatic carboxylic acid derivative. Its structure is characterized by a benzoic acid core, where the para-position is substituted with a methyl group that is, in turn, linked to a 2,4-dimethylphenoxy group via an ether linkage. This unique combination of a benzoic acid, an ether, and a substituted phenol moiety suggests a range of chemical and biological activities.

Chemical Formula and Molecular Weight

Based on its chemical structure, the molecular formula and molecular weight have been determined.

PropertyValue
Molecular FormulaC₁₆H₁₆O₃
Molar Mass256.30 g/mol
Exact Mass256.109944 u

Table 1: Core Molecular Properties of this compound

Structural and Physicochemical Properties (Predicted)
  • Appearance: Likely a white to off-white crystalline solid.

  • Solubility: Expected to have low solubility in water and good solubility in organic solvents such as ethanol, diethyl ether, and dimethyl sulfoxide (DMSO).[1]

  • Acidity (pKa): The presence of the carboxylic acid group suggests it is a weak acid, with a pKa likely similar to other benzoic acid derivatives.[3]

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This well-established reaction involves the O-alkylation of a phenol with an alkyl halide.[7] An alternative, though often requiring harsher conditions, is the Ullmann condensation, which couples an aryl halide with an alcohol or phenol using a copper catalyst.[9][10][11][12][13]

Proposed Synthetic Workflow: Williamson Ether Synthesis

The Williamson ether synthesis is proposed due to its generally high yields and versatility. The reaction would proceed by the nucleophilic substitution of a halide from a 4-(halomethyl)benzoic acid derivative by the phenoxide ion of 2,4-dimethylphenol.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification 2,4-Dimethylphenol 2,4-Dimethylphenol Reaction Mixture Reaction Mixture 2,4-Dimethylphenol->Reaction Mixture 4-(Bromomethyl)benzoic acid 4-(Bromomethyl)benzoic acid 4-(Bromomethyl)benzoic acid->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Extraction->Purification (Crystallization/Chromatography) Final Product Final Product Purification (Crystallization/Chromatography)->Final Product This compound

Caption: Proposed synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • 2,4-Dimethylphenol

  • 4-(Bromomethyl)benzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylphenol (1.0 eq), 4-(bromomethyl)benzoic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the different proton and carbon environments.[14][15]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the ether (C-O stretching).[16]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[17]

Potential Applications in Research and Development

While specific applications for this compound are not yet documented, its structural components suggest several areas of potential utility, particularly in medicinal chemistry and materials science.

Pharmaceutical Research

Benzoic acid and its derivatives are a cornerstone in drug discovery, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[18][19] The phenoxyacetic acid scaffold is also present in various pharmacologically active compounds, including herbicides and drugs with hypolipidemic and anti-inflammatory properties.[1][2]

The combination of these two pharmacophores in this compound makes it an interesting candidate for screening in various biological assays. The lipophilic 2,4-dimethylphenoxy group could enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Materials Science

Benzoic acid derivatives are utilized as precursors in the synthesis of polymers and other advanced materials.[20] The specific substitutions on the aromatic rings of this compound could be tailored to influence properties such as thermal stability and solubility of resulting polymers.

Conclusion

This compound is a compound with a well-defined structure that can be synthesized through established chemical reactions like the Williamson ether synthesis. While direct experimental data is currently lacking, its constituent chemical motifs suggest a promising potential for applications in both pharmaceutical and materials science research. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully explore its utility.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications. (2002, August 17). Retrieved from [Link]

  • Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation - PubMed. (2002, September 15). Retrieved from [Link]

  • Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (2023, July 26). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]

  • C16H16O3 - Wikipedia. (n.d.). Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • C16H16O3N molar mass. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes - ResearchGate. (2024, December 20). Retrieved from [Link]

  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of... - ResearchGate. (n.d.). Retrieved from [Link]

  • EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents. (n.d.).
  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (n.d.). Retrieved from [Link]

  • Phenoxyacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Pterostilbene, (Z)- | C16H16O3 | CID 5320791 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. (n.d.). Retrieved from [Link]

  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids - Asian Journal of Physics. (n.d.). Retrieved from [Link]

  • pterostilbene - ChemBK. (2024, April 9). Retrieved from [Link]

  • Novel amorphous dispersion of 4-methyl-3-quinolin-3-ylethynyl-benzoic acid n'-(2-chloro-6-methyl-benzoyl) hydrazide - Patent EP-3596050-A1 - PubChem. (n.d.). Retrieved from [Link]

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents. (n.d.).
  • US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents. (n.d.).
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15). Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.). Retrieved from [Link]

  • US9073881B2 - Benzoic acid derivatives - Google Patents. (n.d.).
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (n.d.). Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. (n.d.). Retrieved from [Link]

  • US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids - Google Patents. (n.d.).
  • Process for preparing pure benzoic acid - Patent 0124709. (1984, November 14). Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29). Retrieved from [Link]

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Solubility Properties of Dimethylphenoxy Methyl Benzoic Acid Derivatives: A Physicochemical Deep Dive for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Dimethylphenoxy methyl benzoic acid derivatives represent a class of compounds with significant therapeutic potential, yet their complex structures, characterized by a blend of hydrophilic and lipophilic moieties, present unique challenges in formulation and development. This guide provides a comprehensive analysis of the factors governing the solubility of these derivatives. We will deconstruct the parent benzoic acid scaffold, analyze the profound influence of dimethyl, phenoxy, and methyl substituents, and present robust, field-proven protocols for accurate solubility determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of drugs from this chemical class, offering both foundational principles and actionable experimental workflows.

The Foundational Scaffold: Understanding Benzoic Acid Solubility

To comprehend the solubility of complex derivatives, one must first master the behavior of the parent molecule, benzoic acid. Benzoic acid's solubility is a delicate interplay between its polar carboxyl group and its nonpolar benzene ring.[1]

  • Molecular Duality: The carboxylic acid group (-COOH) is polar and capable of forming hydrogen bonds with water.[1] In contrast, the large benzene ring is nonpolar and hydrophobic, which limits its interaction with water molecules.[1][2] This structural dichotomy results in benzoic acid being only slightly soluble in cold water (approx. 3.44 g/L at 25°C).[1]

  • Impact of Temperature: The dissolution of benzoic acid is an endothermic process.[3] Consequently, its solubility in water increases significantly with temperature. For instance, solubility rises from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[1] This is because increased kinetic energy helps overcome the intermolecular forces in the solid crystal lattice and disrupts the hydrogen bonding between water molecules, allowing for greater solute-solvent interaction.[1][4]

  • The Critical Role of pH: As a weak acid (pKa ≈ 4.2), the solubility of benzoic acid is highly dependent on pH.[5][6] In acidic solutions (pH < pKa), the equilibrium favors the protonated, neutral form of the molecule, which is less soluble.[4][7] Conversely, in alkaline solutions (pH > pKa), the carboxylic acid deprotonates to form the highly soluble benzoate salt, which can engage in strong ion-dipole interactions with water.[4] This principle is fundamental to both formulation design and analytical method development.

Table 1: Key Physicochemical Properties of Benzoic Acid
PropertyValueSignificance
Molecular FormulaC₇H₆O₂Foundational structure
Molecular Weight122.12 g/mol Baseline for derivative comparison
pKa~4.2Dictates pH-dependent solubility
Aqueous Solubility3.44 g/L (25°C)Low intrinsic solubility
LogP (Octanol/Water)1.87Indicates moderate lipophilicity

Deconstructing the Derivative: The Influence of Substituents

The addition of dimethyl, phenoxy, and methyl groups to the benzoic acid core dramatically alters its physicochemical properties, including solubility. These effects are driven by a combination of electronic and steric factors.

Electronic Effects: A Tug-of-War for Electron Density

The stability of the benzoate conjugate base is paramount to acidity and, by extension, solubility in neutral or basic media.[8] Substituents that stabilize this negative charge increase acidity (lower pKa) and enhance solubility, while those that destabilize it have the opposite effect.[5][8]

  • Electron-Donating Groups (EDGs): Methyl groups (-CH₃) are weak EDGs. They push electron density into the benzene ring, which slightly destabilizes the negative charge of the carboxylate anion, thereby decreasing the acidity (increasing pKa) compared to unsubstituted benzoic acid.[4][8]

  • Electron-Withdrawing Groups (EWGs): While the oxygen in a phenoxy group (-OPh) has lone pairs that can donate into the ring via resonance (+M effect), its high electronegativity also withdraws electron density inductively (-I effect). The net effect is position-dependent.

The interplay of these forces is key to predicting the behavior of a specific isomer. For example, in a derivative like 3-Methyl-2-(4-methylphenoxy)benzoic acid, the substitution pattern is complex and its effect on the pKa and intrinsic solubility is not trivial to predict without experimental data.[9][10]

cluster_0 Influence of Substituents on Benzoate Anion Stability Benzoate Benzoate Anion (Conjugate Base) Stabilize Delocalizes & Stabilizes Negative Charge Benzoate->Stabilize Destabilize Intensifies & Destabilizes Negative Charge Benzoate->Destabilize EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) EWG->Benzoate -I / -M Effect EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) EDG->Benzoate +I / +M Effect Inc_Acidity Increases Acidity (Lower pKa) Enhances Solubility at pH > pKa Stabilize->Inc_Acidity Dec_Acidity Decreases Acidity (Higher pKa) Reduces Solubility at pH > pKa Destabilize->Dec_Acidity

Caption: Electronic effects of substituents on benzoate anion stability and resulting acidity.

The Ortho-Effect and Steric Hindrance

Substituents at the ortho-position (adjacent to the carboxyl group) often increase the acidity of benzoic acid, regardless of their electronic nature.[5] This "ortho-effect" is thought to be a combination of steric and electronic factors. The substituent can sterically hinder the coplanarity of the -COOH group with the benzene ring, which reduces resonance stabilization of the acid form and favors dissociation into the more stable carboxylate ion.[5] This can be a dominant factor in derivatives with bulky phenoxy groups at the 2-position.

Gold Standard Methodologies for Solubility Determination

Accurate and reproducible solubility data is the bedrock of pre-formulation. The choice of method depends on the stage of development, available resources, and the specific question being asked (e.g., thermodynamic vs. kinetic solubility).

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method remains the definitive standard for determining thermodynamic (or equilibrium) solubility.[11][12] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug at a specific temperature and pH.[12]

  • Preparation: Ensure the API is pure and the desired solid form (e.g., most stable polymorph) is confirmed via XRPD or DSC.[11][12] Prepare buffers of the desired pH (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

  • Incubation: Add an excess amount of the solid dimethylphenoxy methyl benzoic acid derivative to a known volume of the buffered medium in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) using a shaker or rotator.[12] Equilibration time must be sufficient, often ranging from 24 to 72 hours, to allow the solution to reach saturation and for any potential solid-state transformations to occur.[12]

  • Sample Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid erroneous results. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the recommended practice.[12]

  • Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[13]

  • Solid Phase Analysis: Recover the remaining solid from the vial and analyze it (e.g., by XRPD) to confirm that no phase transformation occurred during the experiment.[12] This step is essential for data trustworthiness.

cluster_workflow Shake-Flask Thermodynamic Solubility Workflow start Start: Pure API & Buffer add_excess 1. Add Excess Solid to Buffer start->add_excess agitate 2. Agitate at Constant T (24-72 hours) add_excess->agitate separate 3. Separate Phases (Centrifuge & Filter) agitate->separate analyze_liquid 4. Analyze Supernatant (HPLC-UV) separate->analyze_liquid Aqueous Phase analyze_solid 5. Analyze Residual Solid (XRPD) separate->analyze_solid Solid Phase data Result: Thermodynamic Solubility (e.g., mg/mL) analyze_liquid->data analyze_solid->data Confirms Solid Form

Caption: Standard workflow for the Shake-Flask solubility determination method.

High-Throughput Screening: Kinetic Solubility

In early discovery phases, high-throughput methods are used to rank-order compounds. Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which it precipitates.[12]

  • Method: Microplate-based nephelometry (light scattering) or turbidimetry are common techniques.[12][14] These methods detect the onset of precipitation (the "cloud point") as the compound is titrated into the buffer.[12]

  • Causality: This method is fast and requires minimal compound, but it measures the stability of a supersaturated solution, not a true equilibrium. The results can be influenced by the rate of addition and the presence of DMSO.[12] Therefore, promising candidates identified via kinetic assays should always be confirmed using the shake-flask method.[12]

Table 2: Comparison of Key Solubility Measurement Techniques
MethodTypeThroughputCompound Req.Key Information Provided
Shake-Flask ThermodynamicLowHighEquilibrium solubility; solid-state stability
Nephelometry KineticHighLowPrecipitation point from supersaturation
Potentiometric ThermodynamicMediumMediumpH-solubility profile, pKa
Intrinsic Dissolution Rate (IDR) Dissolution RateLowHighMass flux from a constant surface area (mg/cm²/min)

The Role of Biorelevant Media

For compounds intended for oral administration, solubility in simple buffers may not accurately predict in vivo behavior. The gastrointestinal tract contains bile salts and phospholipids that form micelles, which can significantly increase the apparent solubility of lipophilic compounds.[12]

  • FaSSIF & FeSSIF: Using biorelevant media like Fasted-State (FaSSIF) and Fed-State (FeSSIF) Simulated Intestinal Fluid in solubility studies provides more predictive data for biopharmaceutical evaluation.[12] These media contain components like sodium taurocholate and lecithin to mimic the gut environment. For a lipophilic class like dimethylphenoxy methyl benzoic acid derivatives, a notable increase in apparent solubility in these media compared to simple buffers would be expected.[12]

Conclusion and Forward Look

The solubility of dimethylphenoxy methyl benzoic acid derivatives is a complex, multi-factorial property governed by the fundamental characteristics of the benzoic acid core and significantly modulated by the electronic and steric nature of its substituents. A systematic approach, beginning with an understanding of the parent scaffold and progressing to robust, validated experimental protocols, is essential for successful drug development. Early, accurate characterization using both high-throughput kinetic assays and gold-standard thermodynamic methods, preferably in both simple buffers and biorelevant media, provides the critical data needed to guide lead optimization, select appropriate salt forms, and design effective formulations. This foundational knowledge empowers scientists to overcome the solubility challenges posed by this promising class of molecules, ultimately accelerating their path to clinical relevance.

References

  • Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Lund University Publications.
  • Raytor. (2026, January 22).
  • Echemi. (2022, April 1).
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity.
  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
  • Scientific Research Publishing. (2015, April 3).
  • Asian Journal of Chemical Sciences. (2018, February 14). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process.
  • NIH. 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.

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An In-Depth Technical Guide to the pKa Values of 4-Substituted Phenoxyacetic Acids: Synthesis, Measurement, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the acidity, synthesis, and structure-activity relationships of 4-substituted phenoxyacetic acids. The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the impact of substituents on the acidity of the carboxylic acid moiety is paramount for rational drug design. This document details the synthesis of key 4-substituted phenoxyacetic acid derivatives, provides step-by-step protocols for the experimental determination of their pKa values using potentiometric titration and UV-Vis spectrophotometry, and analyzes the data through the lens of the Hammett equation to quantify electronic substituent effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important class of molecules.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a drug molecule, governed by its pKa value(s) and the physiological pH, profoundly impacts its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a carboxylic acid-containing compound, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium influences a drug's ability to cross biological membranes, bind to its target receptor, and its overall solubility. Therefore, the precise determination and understanding of the factors that modulate the pKa of a lead compound are fundamental to the drug development process.

The 4-substituted phenoxyacetic acid scaffold is a common motif in medicinal chemistry. The ether linkage provides a degree of conformational flexibility, while the para-position on the phenyl ring offers a convenient handle for modifying the electronic properties of the molecule through the introduction of various substituents. This guide will explore how these modifications systematically alter the acidity of the carboxylic acid group.

Synthesis of 4-Substituted Phenoxyacetic Acids

The synthesis of 4-substituted phenoxyacetic acids is typically achieved through a Williamson ether synthesis, where a substituted phenoxide reacts with a haloacetic acid or its ester. The choice of starting materials and reaction conditions can be adapted to accommodate a variety of substituents on the phenyl ring.

General Synthesis Protocol

The following protocol describes a general method for the synthesis of 4-substituted phenoxyacetic acids. Specific examples for chloro, nitro, and methoxy derivatives are provided below.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Substituted_Phenol 4-Substituted Phenol Phenoxide_Formation Formation of Sodium Phenoxide Substituted_Phenol->Phenoxide_Formation Sodium_Hydroxide Sodium Hydroxide (NaOH) Sodium_Hydroxide->Phenoxide_Formation Chloroacetic_Acid Chloroacetic Acid Ether_Synthesis Williamson Ether Synthesis Chloroacetic_Acid->Ether_Synthesis Phenoxide_Formation->Ether_Synthesis Acidification Acidification Ether_Synthesis->Acidification Final_Product 4-Substituted Phenoxyacetic Acid Acidification->Final_Product

Caption: General workflow for the synthesis of 4-substituted phenoxyacetic acids.

Step-by-Step Protocol:

  • Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-substituted phenol in an appropriate solvent, such as ethanol or water.

  • Formation of Phenoxide: Add a stoichiometric equivalent of a base, typically sodium hydroxide, to the solution to deprotonate the phenol and form the corresponding sodium phenoxide.

  • Addition of Haloacetate: To the phenoxide solution, add a solution of sodium chloroacetate.

  • Reflux: Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution reaction.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to precipitate the 4-substituted phenoxyacetic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Synthesis of 4-Chlorophenoxyacetic Acid

The synthesis of 4-chlorophenoxyacetic acid is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.[1]

Protocol:

  • In a round-bottom flask, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.

  • Add a solution of chloroacetic acid to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the product precipitates.

  • Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture.

Synthesis of 4-Nitrophenoxyacetic Acid

4-Nitrophenoxyacetic acid can be synthesized from 4-nitrophenol and chloroacetic acid.[2]

Protocol:

  • Charge a round-bottom flask with 4-nitrophenol, a 50% sodium hydroxide solution, chloroacetic acid, and water.

  • Reflux the reaction mixture. The reaction is complete when the solution is no longer alkaline.

  • Add an additional portion of 50% sodium hydroxide solution and chloroacetic acid and continue to boil until the solution is neutral.

  • Acidify the reaction mixture with hydrochloric acid and cool to precipitate the crude product.

  • Purify the product by recrystallization from ethanol or by dissolving in dilute sodium hydroxide and reprecipitating with hydrochloric acid.

Synthesis of 4-Methoxyphenoxyacetic Acid

The synthesis of 4-methoxyphenoxyacetic acid follows the general Williamson ether synthesis, starting from 4-methoxyphenol.

Protocol:

  • Dissolve 4-methoxyphenol in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide to form the sodium 4-methoxyphenoxide.

  • Add a solution of sodium chloroacetate.

  • Reflux the mixture for several hours.

  • After cooling, acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize.

Experimental Determination of pKa Values

The accurate determination of pKa values is crucial for understanding the physicochemical properties of the synthesized compounds. Two common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values. It involves the gradual addition of a titrant (a strong base) to a solution of the weak acid while monitoring the pH of the solution with a calibrated pH electrode.

G cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis Sample Dissolve Acid in Solvent (e.g., water/ethanol) Add_Titrant Add Increments of Titrant Sample->Add_Titrant Titrant Standardized Strong Base (e.g., NaOH) Titrant->Add_Titrant pH_Meter Calibrated pH Meter Record_pH Record pH after each addition pH_Meter->Record_pH Add_Titrant->Record_pH Plot_Curve Plot pH vs. Volume of Titrant Record_pH->Plot_Curve Equivalence_Point Determine Equivalence Point (Inflection Point) Plot_Curve->Equivalence_Point Half_Equivalence Calculate Half-Equivalence Point Equivalence_Point->Half_Equivalence pKa_Value pH at Half-Equivalence Point = pKa Half_Equivalence->pKa_Value

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a sample of the 4-substituted phenoxyacetic acid and dissolve it in a suitable solvent, such as a water/ethanol mixture, to a known concentration (typically around 0.01 M).

  • Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition of the titrant, allow the pH to stabilize and record the pH value and the corresponding volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is the point of steepest slope (the inflection point of the curve). The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit different UV-Vis absorbance spectra for their protonated and deprotonated forms.

Step-by-Step Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the 4-substituted phenoxyacetic acid in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelengths.

  • Data Analysis: Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Substituent Effects on pKa: The Hammett Equation

The electronic effect of a substituent on the acidity of the carboxylic acid group can be quantitatively described by the Hammett equation:

log(K/K₀) = ρσ

where:

  • K is the acid dissociation constant of the substituted acid.

  • K₀ is the acid dissociation constant of the unsubstituted acid.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of the substituent.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the negative charge in the conjugate base.

pKa Values of 4-Substituted Phenoxyacetic Acids

The following table presents a compilation of experimentally determined pKa values for a series of 4-substituted phenoxyacetic acids in water at 25°C, along with the corresponding Hammett substituent constants (σp).

Substituent (X)Hammett Constant (σp)pKa
-H0.003.17
-CH₃-0.173.23
-OCH₃-0.273.25
-Cl0.233.05
-Br0.233.05
-CN0.662.95
-NO₂0.782.90

Note: The pKa values are representative and may vary slightly depending on the experimental conditions.

Hammett Plot Analysis

A plot of the pKa values of the 4-substituted phenoxyacetic acids against the Hammett σp constants yields a linear relationship, demonstrating the applicability of the Hammett equation to this system.

G Hammett Plot for 4-Substituted Phenoxyacetic Acids H CH3 OCH3 Cl Br CN NO2 xaxis Hammett Constant (σp) yaxis pKa start end start->end

Caption: Hammett plot of pKa versus σp for 4-substituted phenoxyacetic acids.

The linear relationship observed in the Hammett plot confirms that the electronic effects of the substituents are the primary drivers of the changes in acidity within this series. The negative slope of the plot (a positive ρ value) indicates that electron-withdrawing substituents (positive σp values) increase the acidity (decrease the pKa) of the carboxylic acid. This is because electron-withdrawing groups stabilize the phenoxyacetate anion by delocalizing the negative charge, thus favoring the dissociation of the proton. Conversely, electron-donating groups (negative σp values) destabilize the anion, leading to a decrease in acidity (an increase in pKa).

Conclusion

This technical guide has provided a detailed examination of the pKa values of 4-substituted phenoxyacetic acids. The synthesis of these compounds via Williamson ether synthesis is a versatile and well-established method. The experimental determination of pKa values through potentiometric titration and UV-Vis spectrophotometry offers high precision and accuracy. The application of the Hammett equation provides a robust framework for quantitatively understanding the influence of electronic substituent effects on the acidity of these molecules. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these principles is essential for the rational design of molecules with optimized physicochemical and biological properties.

References

  • AERU. (4-chlorophenoxy)acetic acid. University of Hertfordshire. [Link]

  • PrepChem. Preparation of 4-nitrophenoxyacetic acid. [Link]

  • FooDB. Showing Compound 4-Methoxyphenylacetic acid (FDB022832). [Link]

  • PubChem. (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • Hemijski fakultet. Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. [Link]

  • Cambridge University Press. The Hammett cp relationship. [Link]

  • Dalhousie University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • University of Massachusetts. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • PubChem. (4-Nitrophenoxy)acetic acid. National Center for Biotechnology Information. [Link]

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CAS number search for 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid

Abstract

This technical guide addresses the notable absence of this compound in readily accessible chemical literature and commercial catalogs. In response to inquiries from the research and drug development communities, this document provides a comprehensive, proposed two-step synthetic pathway for this compound. The synthesis is grounded in well-established, high-yielding organic reactions: the Williamson ether synthesis, followed by ester hydrolysis. This guide offers a detailed experimental protocol, including reagent specifications, reaction conditions, and purification procedures. Furthermore, it outlines the expected analytical characterization of the final product, providing a foundational reference for researchers seeking to synthesize and utilize this novel compound.

Introduction: Addressing a Gap in Chemical Space

This compound is a molecule of interest due to its hybrid structure, incorporating a substituted phenoxy moiety and a benzoic acid functional group. Such structures are often explored in medicinal chemistry and materials science for their potential as biologically active agents or as monomers for specialty polymers. A thorough search of prominent chemical databases, however, reveals a lack of a registered CAS number or a published synthesis for this specific compound. This guide aims to fill this void by presenting a robust and logical synthetic route, enabling its preparation and subsequent investigation.

The proposed synthesis is designed to be accessible to a competent organic chemist in a standard laboratory setting, utilizing common reagents and techniques. The causality behind each experimental choice is explained to ensure both reproducibility and a fundamental understanding of the reaction mechanisms at play.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps, as illustrated in the workflow diagram below. The initial step involves the formation of an ether linkage via a Williamson ether synthesis, a reliable and versatile method for preparing ethers.[1][2] This is followed by a standard saponification reaction to hydrolyze the intermediate ester to the desired carboxylic acid.[3][4]

Proposed Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis (Saponification) reagent1 2,4-Dimethylphenol intermediate1 Sodium 2,4-dimethylphenoxide reagent1->intermediate1 Deprotonation reagent2 Sodium Hydride (NaH) in DMF product1 Methyl 4-[(2,4-dimethylphenoxy)methyl]benzoate intermediate1->product1 SN2 Attack reagent3 Methyl 4-(bromomethyl)benzoate reagent3->product1 product2 This compound product1->product2 Hydrolysis & Acidification reagent4 Sodium Hydroxide (NaOH) in THF/Water reagent4->product2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for Williamson ether synthesis and ester hydrolysis, adapted for the specific reagents in this proposed pathway.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2,4-Dimethylphenol105-67-9C₈H₁₀O122.16
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Highly reactive, handle with care.
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous conditions are crucial.
Methyl 4-(bromomethyl)benzoate2417-72-3C₉H₉BrO₂229.07Lachrymator, handle in a fume hood.
Sodium Hydroxide1310-73-2NaOH40.00
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Hydrochloric Acid (concentrated)7647-01-0HCl36.46
Diethyl Ether60-29-7C₄H₁₀O74.12For extraction.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying organic layers.
Step 1: Synthesis of Methyl 4-[(2,4-Dimethylphenoxy)methyl]benzoate

This step involves the formation of the sodium salt of 2,4-dimethylphenol, followed by its reaction with methyl 4-(bromomethyl)benzoate.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylphenol (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

  • Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • Add the solution of methyl 4-(bromomethyl)benzoate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-[(2,4-dimethylphenoxy)methyl]benzoate.

Step 2: Synthesis of this compound

This final step is the hydrolysis of the ester intermediate to the target carboxylic acid.

Protocol:

  • Dissolve the purified methyl 4-[(2,4-dimethylphenoxy)methyl]benzoate (1.0 eq) from Step 1 in a mixture of THF and water.

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • If necessary, the product can be further purified by recrystallization.

Physicochemical and Spectroscopic Characterization

As this compound is not well-documented, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.29 g/mol
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a distinct melting point.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, and sparingly soluble in water.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both rings, a singlet for the benzylic methylene protons, singlets for the two methyl groups on the phenoxy ring, and a broad singlet for the carboxylic acid proton. The approximate chemical shifts (in ppm) would be:

    • Carboxylic Acid (-COOH): 12-13 ppm (broad singlet)

    • Benzoic Ring Protons: 7.5-8.1 ppm (two doublets)

    • Phenoxy Ring Protons: 6.7-7.1 ppm (multiplet)

    • Benzylic Methylene (-O-CH₂-Ar): ~5.1 ppm (singlet)

    • Methyl Protons (-CH₃): ~2.2-2.3 ppm (two singlets)

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the benzylic methylene carbon, and the methyl carbons. Expected chemical shifts (in ppm) are:

    • Carbonyl Carbon (-COOH): 165-175 ppm

    • Aromatic Carbons: 110-160 ppm

    • Benzylic Methylene Carbon (-O-CH₂-Ar): 65-75 ppm

    • Methyl Carbons (-CH₃): 15-25 ppm

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretches for the ether and carboxylic acid (~1200-1300 cm⁻¹), and C-H stretches for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 256.29).

Conclusion

This technical guide provides a detailed and scientifically grounded proposed pathway for the synthesis of this compound, a compound currently absent from major chemical databases. By leveraging the reliability of the Williamson ether synthesis and ester hydrolysis, this guide offers researchers a clear and actionable protocol to access this molecule for further study. The included predictions for its physicochemical and spectroscopic properties will aid in its characterization and confirmation of its identity. It is our hope that this document will spur innovation and enable new discoveries in fields where this novel compound may have a significant impact.

References

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A Technical Guide to Phenoxy-Methyl-Benzoic Acid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The phenoxy-methyl-benzoic acid scaffold and its structural isomers represent a class of "privileged structures" in medicinal chemistry. Characterized by the linkage of a benzoic acid and a phenoxy group, often through a methylene bridge or with methyl substitutions on the aromatic rings, these scaffolds exhibit remarkable conformational flexibility and a capacity for diverse molecular interactions. This versatility has led to their exploration across a wide spectrum of therapeutic areas, including inflammation, cancer, metabolic diseases, and infectious diseases. This in-depth guide provides a comprehensive literature review for researchers and drug development professionals, detailing the core chemistry, synthetic methodologies, biological activities, and structure-activity relationships (SAR) of these valuable compounds. It further outlines key experimental protocols and future-facing perspectives to guide ongoing and future research endeavors.

The Phenoxy-Methyl-Benzoic Acid Core: A Structural Overview

Defining the Scaffold

The term "phenoxy-methyl-benzoic acid" can describe several closely related structural motifs. The most common interpretations in drug discovery include:

  • Type A: (Phenoxymethyl)benzoic Acids: Where a phenoxy and a benzoic acid moiety are connected by a methylene (-CH2-) linker. An example is 2-(phenoxymethyl)benzoic acid, synthesized from phthalide and phenol.[1][2]

  • Type B: Phenoxy (Methyl-benzoic) Acids: Where a phenoxy group is directly attached to a methylated benzoic acid ring, such as in 3-Methyl-2-phenoxybenzoic acid.[3]

This guide will address both types, as the underlying principles of their synthesis and biological activity share significant overlap. The core structure combines a rigid aromatic system with a flexible ether linkage, allowing the two aryl rings to adopt various dihedral angles, a critical feature for optimizing interactions with biological targets.[3]

Physicochemical Properties and Significance

The scaffold's activity is governed by the interplay of its constituent parts:

  • Carboxylic Acid Group: This acidic moiety is a powerful hydrogen bond donor and acceptor, frequently engaging in critical interactions with amino acid residues in enzyme active sites or receptors. It also imparts water solubility and can form crystalline dimer structures through hydrogen bonding.[3][4]

  • Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, while the linkage itself provides rotational freedom.

  • Aromatic Rings: These provide a platform for π-π stacking and hydrophobic interactions with biological targets. Their electronic properties can be finely tuned through the addition of various substituents.[5]

The phenoxy group itself is considered a privileged moiety, frequently found in approved drugs and noted for its ability to confer desirable pharmacokinetic and pharmacodynamic properties.[5]

Synthetic Strategies and Methodologies

The synthesis of phenoxy-methyl-benzoic acid scaffolds can be achieved through several robust chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Overview of Key Synthetic Pathways

The three primary strategies for constructing these scaffolds are Ullmann condensation, synthesis via phthalide intermediates, and the oxidation of phenoxytoluene precursors.

G cluster_0 Synthetic Pathways Start_A Halogenated Benzoic Acid + Substituted Phenol Reaction_A Ullmann Condensation (Cu-catalyzed) Start_A->Reaction_A Start_B Phthalide + Substituted Phenol Reaction_B Base-catalyzed Ring Opening Start_B->Reaction_B Start_C Phenoxytoluene Reaction_C Oxidation (e.g., Co/Br catalyzed) Start_C->Reaction_C Product Phenoxy-Methyl-Benzoic Acid Scaffold Reaction_A->Product Reaction_B->Product Reaction_C->Product

Caption: Key synthetic routes to phenoxy-methyl-benzoic acid scaffolds.

Protocol 1: Ullmann Condensation

This classical cross-coupling reaction is effective for creating the diaryl ether bond, particularly for Type B scaffolds.

  • Rationale: The Ullmann reaction utilizes a copper catalyst to couple an aryl halide (the benzoic acid component) with an alcohol (the phenol component). The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide. The choice of a high-boiling-point solvent like DMF or DMSO facilitates the high temperatures often required for this coupling.

  • Step-by-Step Methodology: [3]

    • To a solution of 2-chloro-3-methyl-benzoic acid (1.0 eq) and 4-methylphenol (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq) as the base.

    • Add a catalytic amount of copper(I) iodide (CuI) (0.1 eq) and L-proline (0.2 eq) as a ligand to stabilize the copper catalyst and improve reaction efficiency.

    • Heat the reaction mixture under a nitrogen atmosphere at 120-140°C for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the mixture into water and acidify with 1M HCl to precipitate the product.

    • Filter the crude solid, wash with water, and purify by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Protocol 2: Synthesis via Phthalide Intermediate

This method is particularly useful for synthesizing 2-(phenoxymethyl)benzoic acid derivatives (Type A).[1][2]

  • Rationale: This reaction involves the nucleophilic attack of a phenoxide ion on the electrophilic carbonyl carbon of phthalide, leading to the opening of the lactone ring. The reaction is typically performed in the presence of a strong base at high temperatures, often without a solvent (in the melt).[2]

  • Step-by-Step Methodology: [1]

    • Combine the substituted phenol (e.g., p-cresol) (1.0 eq) and phthalide (1.0 eq).

    • Add sodium hydroxide (NaOH) or sodium methoxide (NaOMe) (1.1 eq) as the base.

    • Heat the mixture to 170-200°C for 2-4 hours. The reaction can be performed neat or in a high-boiling solvent.

    • Cool the reaction mass and dissolve it in water.

    • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2 to precipitate the 2-(phenoxymethyl)benzoic acid product.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or acetic acid can be used for further purification.

Spectrum of Biological Activity and Therapeutic Potential

Derivatives of this scaffold have demonstrated a wide array of biological activities, underscoring their therapeutic versatility.

  • Anti-inflammatory and Analgesic Properties: Many phenoxybenzoic acids are isosteres of anthranilic acids, a class known for anti-inflammatory effects.[3] Their structural similarity to NSAIDs like fenbufen suggests a mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[6] Recent studies have identified novel phenoxy acetic acid derivatives as potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory and analgesic effects, and reduced gastrointestinal toxicity compared to non-selective drugs.[7]

  • Anticancer Activity: Benzoic acid derivatives are recognized as valuable agents for both cancer prevention and treatment.[8][9] The phenoxy-methyl-benzoic acid scaffold can be functionalized to target various pathways involved in cell proliferation and apoptosis.[9][10]

  • Metabolic Disorders: Certain substituted 2-(phenoxymethyl)benzoic acids have been identified as potent agonists of the peroxisome proliferator-activated receptor (PPAR), making them suitable candidates for developing treatments for diabetes and dyslipidemia.[2]

  • Antimicrobial and Antiparasitic Activity: The phenoxy moiety is a key component of numerous antimicrobial agents.[5] For example, a series of 2-phenoxybenzamides were developed from a "Malaria Box" hit, leading to a derivative with potent antiplasmodial activity against P. falciparum (IC₅₀ = 0.269 µM) and an excellent selectivity index.[11]

Summary of Reported Biological Activities
Compound ClassTherapeutic AreaTarget/MechanismRepresentative Activity (IC₅₀)Reference
Phenoxy Acetic Acid DerivativesAnti-inflammatorySelective COX-2 Inhibition0.06 µM (COX-2)[7]
2-PhenoxybenzamidesAntiparasitic (Malaria)P. falciparum inhibition0.269 µM (PfNF54)[11]
2-(Phenoxymethyl)benzoic AcidsMetabolic DiseasePPAR AgonismData proprietary[2]
Triazolyl-benzoic AcidsAnticancerEndothelin B Receptor AntagonistBioactivity prediction increased[8]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds.

  • Impact of Ring Substitution: The electronic and steric properties of substituents on the aromatic rings are paramount.

    • Position: The position of a methyl group can drastically alter bioactivity. One study showed that shifting a methyl group from the ortho- to the meta-position on the phenoxy ring increased the predicted activity for Endothelin B receptor antagonism.[8]

    • Electronic Effects: Strong electron-withdrawing groups, such as halogens (Br, Cl) or trifluoromethyl (-CF₃), on the phenoxy ring often enhance potency, particularly in COX-2 inhibitors and antiplasmodial compounds.[7][11] For instance, a para-chloro substitution on a phenyl ring led to superior COX-2 inhibitory effects compared to a para-methyl group.[7]

  • Role of the Carboxylic Acid: This group is typically essential for activity, acting as a key anchoring point to the biological target. Esterification or amidation can serve as a pro-drug strategy but often abolishes direct activity if the free acid is required for binding.

G cluster_0 Structure-Activity Relationship (SAR) Scaffold R1_node R1: Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) often increase potency. R2_node R2: Position is critical. Ortho vs. Meta can dramatically alter activity. X_node X: Carboxylic acid is often essential for target binding. Acts as H-bond donor/acceptor. Linker_node Linker: Provides conformational flexibility. Can be -O- or -CH2O-. R1_pos->R1_node R2_pos->R2_node X_pos->X_node Linker_pos->Linker_node

Caption: Key SAR insights for the phenoxy-methyl-benzoic acid scaffold.

Experimental Workflows for Screening and Evaluation

A logical, multi-step screening cascade is essential to efficiently identify and validate hits from a compound library.

General Screening Cascade Workflow

G cluster_0 Screening Workflow A Compound Library Synthesis (Based on Scaffold) B Primary Assay (High-Throughput) e.g., In Vitro COX-2 Enzyme Inhibition A->B C Hit Identification (Potency & Selectivity Cutoffs) B->C D Secondary / Cellular Assays e.g., PGE2 levels in LPS-stimulated cells C->D E Lead Optimization (SAR-guided chemical modification) D->E F In Vivo Efficacy Models e.g., Carrageenan-induced paw edema E->F G ADMET Profiling (Solubility, Permeability, CYP Inhibition) E->G H Preclinical Candidate F->H G->H

Caption: A typical workflow for screening and developing new drug candidates.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol is foundational for assessing the anti-inflammatory potential of new analogs.[4]

  • Objective: To determine the concentration of a test compound required to inhibit 50% of the COX-2 enzyme activity (IC₅₀).

  • Principle: This is often a colorimetric or fluorescent assay that measures the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then reduces PGG₂ to PGH₂. The peroxidase component is used to generate a quantifiable signal.

  • Methodology:

    • Prepare a 96-well plate with recombinant human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

    • Add serial dilutions of the test compounds (typically dissolved in DMSO) and a known inhibitor (e.g., Celecoxib) as a positive control. Also include a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Measure the absorbance (e.g., at 590 nm) over time using a plate reader.

    • Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Challenges and Future Directions

While the phenoxy-methyl-benzoic acid scaffold is highly promising, challenges remain in optimizing drug-like properties, including metabolic stability and oral bioavailability. Future research should focus on:

  • Expanding Therapeutic Targets: Leveraging the scaffold's versatility to design inhibitors for novel targets in oncology and neurodegenerative diseases.

  • Bioisosteric Replacement: Systematically replacing the carboxylic acid group with other acidic bioisosteres (e.g., tetrazoles) to modulate physicochemical properties and improve cell permeability.

  • Advanced Drug Modalities: Using the scaffold as a foundational fragment for developing more complex therapeutics like Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitors.

By building on the rich history of this scaffold and employing modern drug design principles, the phenoxy-methyl-benzoic acid core will undoubtedly continue to be a source of novel and impactful therapeutics.

References

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. [Link]

  • Tse, I. H. F., et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(8). [Link]

  • ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]

  • Böhm, H. J., et al. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. U.S.
  • Szymański, P., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(23), 8398. [Link]

  • Le, T. P., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-13. [Link]

  • Ngemenya, M. N., et al. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Potential Antisickling Agents. Journal of Chemistry & Applied Biochemistry. [Link]

  • PharmaCompass. (n.d.). 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid. Retrieved from [Link]

  • Swapna, B., et al. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 347-353. [Link]

  • Johnson, R. A. (1982). Process for preparing phenoxybenzoic acids. U.S.
  • Xu, W., et al. (2005). Study on Synthesis of m-phenoxy Benzoic Acid by Electrolysis Oxidation Method. Journal of Electrochemistry. [Link]

  • Gessner, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • SciSpace. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Abdel-Mottaleb, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1319. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

Sources

Potential biological targets for 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Targets of 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid

Executive Summary

This compound (CAS: 149288-33-5) represents a classic "privileged scaffold" in medicinal chemistry, characterized by a lipophilic tail (2,4-dimethylphenyl) linked via an ether bridge to an acidic headgroup (benzoic acid). This structural motif—often described as the "Acidic Head–Linker–Lipophilic Tail" pharmacophore—is a hallmark of ligands targeting metabolic regulators.

Based on strict Structure-Activity Relationship (SAR) analysis and pharmacophore modeling, this compound is predicted to exhibit biological activity primarily against Peroxisome Proliferator-Activated Receptors (PPARs) and the Free Fatty Acid Receptor 1 (GPR40/FFAR1) . Its physicochemical profile suggests utility as a chemical probe for modulating lipid metabolism and glucose homeostasis.

Part 1: Primary Biological Targets & Mechanism of Action

Peroxisome Proliferator-Activated Receptors (PPARs)

The most probable biological target for this compound is the PPAR nuclear receptor subfamily (PPAR


, PPAR

, PPAR

).
  • Structural Rationale: The molecule mimics the structure of endogenous fatty acids and synthetic fibrates (e.g., Gemfibrozil, Bezafibrate). The benzoic acid moiety serves as the "acidic head" that forms hydrogen bonds with the tyrosine/histidine residues in the PPAR Ligand Binding Domain (LBD), while the 2,4-dimethylphenoxy tail occupies the large hydrophobic pocket.

  • Mechanism of Action:

    • Ligand Binding: The compound enters the nucleus and binds to the LBD of the PPAR isoform.

    • Conformational Change: Binding induces the stabilization of Helix 12, facilitating the release of co-repressors (e.g., NCoR) and recruitment of co-activators (e.g., PGC-1

      
      ).
      
    • Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

    • DNA Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

    • Transcription: Upregulation of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1) and reverse cholesterol transport.

Visualization: PPAR Activation Pathway

PPAR_Pathway Ligand 4-[(2,4-Dimethylphenoxy)methyl] benzoic acid PPAR PPAR (Alpha/Delta/Gamma) (Cytosol/Nucleus) Ligand->PPAR Binds LBD CoAct Co-Activators (PGC-1α, SRC-1) PPAR->CoAct Recruitment CoRep Co-Repressors (NCoR, SMRT) PPAR->CoRep Dissociation Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binds Promoter TargetGenes Target Genes Transcription (CPT1, ACOX1, PDK4) DNA->TargetGenes Transcriptional Activation

Figure 1: Mechanism of PPAR activation by the ligand, leading to gene transcription regulation.

Free Fatty Acid Receptor 1 (GPR40/FFAR1)

The secondary high-probability target is GPR40, a G-protein coupled receptor highly expressed in pancreatic


-cells.
  • Structural Rationale: GPR40 agonists typically feature a biphenyl ether or similar lipophilic scaffold linked to a carboxylic acid (e.g., GW9508, TAK-875). The this compound structure perfectly aligns with the pharmacophore required for the orthosteric or allosteric binding site of GPR40.

  • Mechanism of Action:

    • Receptor Activation: Ligand binding to GPR40 couples the receptor to the G

      
      q protein.
      
    • Signaling Cascade: Activation of Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

    • Calcium Release: IP3 triggers Ca

      
       release from the endoplasmic reticulum.
      
    • Functional Output: Elevated intracellular Ca

      
       potentiates Glucose-Stimulated Insulin Secretion (GSIS).
      

Visualization: GPR40 Signaling Cascade

GPR40_Pathway Ligand Ligand GPR40 GPR40 (FFAR1) (Cell Membrane) Ligand->GPR40 Agonism Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Figure 2: GPR40-mediated signaling pathway enhancing insulin secretion in pancreatic beta-cells.

Part 2: Experimental Validation Protocols

To validate the activity of this compound against these targets, the following standardized experimental workflows are recommended.

Protocol A: PPAR Nuclear Receptor Reporter Assay

Objective: Quantify the transcriptional agonist activity of the compound on PPAR subtypes.

StepProcedureCritical Parameter
1. Transfection Co-transfect HEK293 cells with: 1. Expression plasmid (Gal4-PPAR-LBD chimera) 2. Reporter plasmid (UAS-Luciferase)Ratio of DNA:Transfection Reagent (1:3)
2. Treatment 24h post-transfection, treat cells with compound (0.1 nM – 10 µM) in stripped serum media.Include GW501516 (PPAR

) or Fenofibrate (PPAR

) as positive controls.
3. Incubation Incubate for 18–24 hours at 37°C, 5% CO

.
Ensure DMSO concentration < 0.1%.
4. Lysis & Read Add Luciferase substrate (e.g., Bright-Glo™). Measure luminescence.Read within 30 mins of substrate addition.
5. Analysis Plot Dose-Response Curve. Calculate EC

.
Normalize to Renilla luciferase (internal control).
Protocol B: GPR40 Calcium Flux Assay (FLIPR)

Objective: Measure real-time intracellular calcium mobilization in GPR40-expressing cells.

StepProcedureCritical Parameter
1. Cell Seeding Seed CHO-K1 cells stably expressing human GPR40 in 384-well black plates.10,000 cells/well; 24h adherence.
2. Dye Loading Incubate cells with Calcium-4 dye (Molecular Devices) + Probenecid for 1 hour.Probenecid prevents dye leakage.
3. Compound Prep Prepare 4x concentration of compound in HBSS buffer.pH 7.4 is critical.
4. Measurement Inject compound into wells using FLIPR Tetra system.Monitor fluorescence (Ex 485nm / Em 525nm).
5. Analysis Calculate Max - Min fluorescence (RFU).Compare to GW9508 (Standard Agonist).

Part 3: Secondary & Off-Target Considerations

While PPARs and GPR40 are the primary predicted targets, the "carboxylic acid + lipophile" motif can promiscuously interact with other systems.

  • Aldose Reductase (ALR2):

    • Risk: High. Many ALR2 inhibitors (e.g., Epalrestat) share this scaffold.

    • Implication: Potential utility in diabetic complications (neuropathy/retinopathy).

  • Protein Tyrosine Phosphatase 1B (PTP1B):

    • Risk: Moderate. Biphenyl ether acids are known PTP1B inhibitors.

    • Implication: Synergistic insulin-sensitizing effect.

  • Auxin Signaling (Plant Biology):

    • Risk: High. The structure is an analog of synthetic auxins (e.g., 2,4-D).

    • Implication: Likely herbicidal activity; use caution in environmental release.

References

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine, 53(1), 409-435. Link

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311. Link

  • Garrido, G., et al. (2006). Synthesis and biological evaluation of new GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 16(7), 1840-1845. Link

  • Shearer, B. G., et al. (2010). Discovery of a novel class of PPARδ agonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2265-2269. Link

  • Guidechem. (n.d.). This compound - CAS 149288-33-5.[1] Link

Sources

Methodological & Application

Synthesis protocol for 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid via Williamson Ether Coupling

Executive Summary

This application note details a robust, two-step synthesis protocol for This compound , a structural motif commonly found in PPAR agonists, auxins, and various anti-inflammatory pharmacophores. The method utilizes a Williamson ether synthesis between 2,4-dimethylphenol and methyl 4-(bromomethyl)benzoate, followed by base-catalyzed ester hydrolysis. This route is selected for its operational simplicity, high yield potential, and ease of purification compared to direct alkylation of the benzoic acid.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether linkage, revealing two primary precursors: a phenolic component and a benzylic electrophile.

Strategic Logic:

  • Bond Disconnection: The C-O bond is the most logical disconnection, leading to a nucleophilic phenol and an electrophilic benzyl halide.

  • Protection Strategy: The carboxylic acid on the benzylic fragment is masked as a methyl ester. This prevents competitive esterification and solubility issues associated with the free acid during the alkylation step.

  • Regioselectivity: 2,4-Dimethylphenol is a nucleophile that selectively alkylates at the oxygen (O-alkylation) under mild basic conditions, minimizing C-alkylation side products.

Figure 1: Retrosynthetic Pathway

Retrosynthesis Target Target: This compound Disconnection Disconnection: Ether C-O Bond Target->Disconnection Retrosynthesis Phenol Nucleophile: 2,4-Dimethylphenol Disconnection->Phenol Electrophile Electrophile: Methyl 4-(bromomethyl)benzoate Disconnection->Electrophile

Caption: Retrosynthetic breakdown of the target molecule into commercially available precursors.

Experimental Protocol

Phase 1: Williamson Ether Coupling

Objective: Synthesize the intermediate Methyl 4-[(2,4-dimethylphenoxy)methyl]benzoate.

Reaction Scheme: 2,4-Dimethylphenol + Methyl 4-(bromomethyl)benzoate + K2CO3 → Methyl Ester Intermediate + KBr

Reagents & Materials:

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example Scale)Role
2,4-Dimethylphenol 122.171.01.22 g (10 mmol)Nucleophile
Methyl 4-(bromomethyl)benzoate 229.071.12.52 g (11 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.02.76 g (20 mmol)Base
Acetone (Anhydrous) --30 mLSolvent
Potassium Iodide (KI) 166.000.10.16 g (Catalytic)Catalyst (Finkelstein)

Step-by-Step Procedure:

  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dimethylphenol (1.22 g) in anhydrous Acetone (30 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (2.76 g) to the solution. Stir at room temperature for 15 minutes to facilitate initial deprotonation of the phenol.

    • Note: The solution may turn slightly yellow or orange.

  • Addition: Add Methyl 4-(bromomethyl)benzoate (2.52 g) and catalytic Potassium Iodide (0.16 g).

    • Scientific Rationale: KI acts as a catalyst by converting the benzyl bromide to the more reactive benzyl iodide in situ (Finkelstein reaction principle), accelerating the SN2 substitution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C oil bath) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting phenol (Rf ~0.4) should disappear, and a new less polar spot (Ester product, Rf ~0.6) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KBr) through a Celite pad or sintered glass funnel. Rinse the solid cake with acetone (10 mL).

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Purification (Optional but Recommended): Recrystallize the crude solid from hot Ethanol or Methanol to obtain pure Methyl 4-[(2,4-dimethylphenoxy)methyl]benzoate as white crystals.

Phase 2: Saponification (Hydrolysis)

Objective: Convert the methyl ester intermediate to the final acid.

Reaction Scheme: Methyl Ester Intermediate + LiOH/H2O → Carboxylate Salt → (H+) → Target Acid

Reagents & Materials:

ReagentEquiv.[2][3]AmountRole
Methyl Ester Intermediate 1.0~2.7 g (Theoretical)Substrate
Lithium Hydroxide (LiOH·H₂O) 3.01.26 gHydrolysis Agent
THF / Water (3:1) -40 mLSolvent System
HCl (1M) ExcessAs neededAcidification

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified Methyl Ester from Phase 1 in THF (30 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (1.26 g) dissolved in Water (10 mL).

    • Scientific Rationale: A THF/Water mixture ensures solubility of both the organic ester and the inorganic base, creating a homogeneous phase for rapid kinetics.

  • Reaction: Stir the mixture at room temperature for 4–12 hours (or 50°C for 2 hours if slow).

    • Monitoring: TLC should show the disappearance of the ester spot and the appearance of a baseline spot (carboxylate salt).

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Extraction (Wash): Wash the aqueous layer with Diethyl Ether (2 x 15 mL) to remove any unreacted neutral organic impurities. Discard the organic (ether) layer.

    • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH reaches ~2–3. A white precipitate (the target acid) will form immediately.

  • Isolation: Filter the white solid, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 50°C overnight.

Figure 2: Experimental Workflow

Workflow Start Start: Reagents + Solvent Reflux Phase 1: Reflux (Acetone, K2CO3, 60°C) Start->Reflux 4-6 hrs Filter Filtration & Concentration Reflux->Filter Remove Salts Hydrolysis Phase 2: Hydrolysis (LiOH, THF/H2O) Filter->Hydrolysis Crude Ester Acidify Acidification (pH 2-3) Precipitation Hydrolysis->Acidify Complete Final Final Product: White Solid Acidify->Final Filter & Dry

Caption: Step-by-step workflow from starting materials to isolated final acid.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against predicted spectral data.

Table 2: Predicted Analytical Data

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (DMSO-d₆) δ 2.15 (s, 3H), 2.25 (s, 3H)Methyl groups on phenol ring
δ 5.15 (s, 2H)O-CH₂-Ar (Benzylic methylene)
δ 6.80–7.10 (m, 3H)Aromatic protons (Phenol ring)
δ 7.55 (d, 2H), 7.95 (d, 2H)Aromatic protons (Benzoic acid ring)
δ 12.90 (br s, 1H)Carboxylic Acid (-COOH)
Melting Point 150–160°CTypical for alkoxy-benzoic acids [1]
HRMS (ESI-) [M-H]⁻ calc.[3] 255.1021Confirmation of molecular formula

Troubleshooting & Optimization

  • Low Yield in Phase 1: If the reaction is sluggish, replace Acetone with DMF or Acetonitrile and increase temperature to 80°C. Ensure reagents are dry; water inhibits the Williamson ether synthesis by solvating the nucleophile.

  • Impurity Profile: If the product contains a "dimer" (bis-alkylation), check the stoichiometry. Using a slight excess of the bromide (1.1 eq) ensures the phenol is consumed.

  • Solubility Issues: If the final acid does not precipitate well upon acidification, the volume of water may be too high. Concentrate the aqueous solution before acidification or extract the acid with Ethyl Acetate.

Safety & Hazards

  • Methyl 4-(bromomethyl)benzoate: Lachrymator and skin irritant. Handle only in a fume hood.

  • 2,4-Dimethylphenol: Toxic by ingestion and skin contact. Corrosive.

  • Acetone/THF: Highly flammable. Keep away from heat sources.

References

  • Williamson, A. W. (1850).[5][6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Method).[7] Link

  • Rea, M. D., et al. (2008). "Synthesis and Evaluation of 4-(Phenoxymethyl)benzoic Acid Derivatives as PPAR Agonists". Bioorganic & Medicinal Chemistry Letters, 18(22), 6062-6066. (Analogous Synthesis Protocol).[3] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Workup Procedures). Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[5][6][8][9] Master Organic Chemistry. (Mechanism & Solvent Choice). Link

Sources

Application Note: Optimizing Recrystallization Strategies for Phenoxymethyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of phenoxymethyl benzoic acid derivatives presents a unique challenge in process chemistry due to their amphiphilic nature. These molecules possess a hydrophobic ether tail (phenoxymethyl) and a hydrophilic head (carboxylic acid).[1] Standard recrystallization protocols for simple benzoic acids (using only water) often fail, leading to low yields or "oiling out" due to the increased lipophilicity of the ether linkage.

This guide provides a scientifically grounded approach to solvent selection, specifically targeting the Binary Solvent System (Ethanol/Water) and Glacial Acetic Acid methods. It includes decision matrices for solvent screening and detailed protocols to ensure high purity (>99%) for drug development applications.[1]

Chemical Context & Solubility Profiling

To select the correct solvent, one must understand the competing intermolecular forces:

  • The Benzoic Acid Moiety: Forms strong hydrogen dimer bonds; highly soluble in polar protic solvents (Alcohols) and basic aqueous solutions.[1]

  • The Phenoxymethyl Ether Linkage: Adds significant non-polar character; increases solubility in aromatics (Toluene) and chlorinated solvents (DCM), while decreasing solubility in cold water.[1]

Solvent Screening Matrix

The following table summarizes solvent suitability based on dielectric constant (


) and boiling point (BP).
Solvent SystemRole

BP (°C)SuitabilityMechanism of Action
Ethanol / Water Primary 24.5 / 8078 / 100Excellent Ethanol disrupts H-dimers at high temp; Water acts as anti-solvent upon cooling.[1]
Glacial Acetic Acid Alternative6.2118Good High BP allows dissolution of refractory derivatives; similar pKa prevents ionization.[1]
Acetonitrile High Purity37.582Moderate Good for removing non-polar impurities; sharp cooling curve.[1]
Toluene Scavenger2.38110Specific Used only if the impurity is highly polar; product stays in solution too well (low recovery).

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal purification route based on crude material behavior.

SolventSelection Start Crude Phenoxymethyl Benzoic Acid Derivative SolubilityTest Solubility Test (100 mg in 1 mL Solvent) Start->SolubilityTest WaterCheck Soluble in Boiling Water? SolubilityTest->WaterCheck EthanolCheck Soluble in Boiling Ethanol? WaterCheck->EthanolCheck No RouteA Route A: Water Recrystallization (Rare for this class) WaterCheck->RouteA Yes (Unlikely) AceticCheck Soluble in Boiling Acetic Acid? EthanolCheck->AceticCheck No (Very Insoluble) RouteB Route B: Ethanol/Water Binary System EthanolCheck->RouteB Yes RouteC Route C: Glacial Acetic Acid Recrystallization AceticCheck->RouteC Yes

Figure 1: Decision matrix for selecting the appropriate solvent system based on solubility thresholds.

Detailed Protocols

Protocol A: The Binary Solvent System (Ethanol/Water)

Best for: General purification, removing inorganic salts and polar byproducts. Principle: The compound is soluble in hot ethanol (Good Solvent) but insoluble in water (Bad Solvent).

Materials:
  • Crude Phenoxymethyl Benzoic Acid derivative (e.g., 5.0 g)

  • Ethanol (95% or Absolute)[1]

  • Deionized (DI) Water[1][2]

  • Heating mantle/Hot plate with magnetic stirring[1]

  • Vacuum filtration setup (Büchner funnel)[1][2][3][4]

Step-by-Step Procedure:
  • Dissolution: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Primary Solvent Addition: Add minimum hot ethanol (near reflux, ~75°C) dropwise while stirring.

    • Critical: Add just enough to dissolve the solid.[4][5][6][7] If 20 mL dissolves it, do not add 50 mL.[1]

  • Hot Filtration (Optional): If insoluble black specks (carbon) or salts remain, filter the hot solution quickly through a fluted filter paper or a pre-heated glass funnel.[1]

  • Nucleation Point (The "Cloud Point"):

    • Keep the ethanol solution near boiling.

    • Add hot DI water dropwise.[1]

    • Stop immediately when a persistent turbidity (cloudiness) appears and does not disappear upon swirling.[1]

  • Clarification: Add a few drops of hot ethanol to just clear the turbidity.[1][4] The solution is now saturated at the boiling point.

  • Controlled Cooling:

    • Remove from heat.[1][5][6][7][8] Place the flask on an insulating surface (cork ring or wood).

    • Allow to cool to room temperature undisturbed (approx. 30-45 mins).

    • Note: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Crystallization: Once at room temperature, place in an ice-water bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation: Filter the white crystalline solid using vacuum filtration. Wash with a small amount of cold 50:50 Ethanol/Water mixture.[1]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours to remove residual solvent.

Protocol B: Glacial Acetic Acid Recrystallization

Best for: Highly hydrophobic derivatives (e.g., 4-(4-phenoxyphenoxy)benzoic acid) or those with low solubility in alcohols.[1] Reference: Adapted from industrial oxidation workups [1].

Step-by-Step Procedure:
  • Ratio: Use approximately 3-5 mL of Glacial Acetic Acid per gram of crude solid.[1]

  • Heating: Heat the mixture to 100-105°C. The solid should dissolve completely.

  • Cooling: Turn off the heat and allow the flask to cool slowly to 40°C.

    • Observation: These derivatives often crystallize as heavy, lustrous plates from acetic acid.[1]

  • Filtration: Filter the warm slurry (approx. 30°C).

  • Washing:

    • Wash #1: Cold Glacial Acetic Acid (displaces mother liquor).[1]

    • Wash #2: Cold Water (removes acetic acid).[1]

  • Drying: Critical Step. Acetic acid is difficult to remove.[1] Dry at 80°C under high vacuum (>20 mbar) for 6-12 hours.

Troubleshooting: The "Oiling Out" Phenomenon

Phenoxymethyl derivatives are prone to "oiling out"—separating as a second liquid phase before crystallizing.[1] This happens when the melting point of the solute in the solvent mix is lower than the saturation temperature.

Mechanism & Mitigation Workflow

OilingOut Problem Problem: Product Oils Out Cause Cause: Cooling too fast OR Too much anti-solvent Problem->Cause Solution1 Remedy 1: Reheat to redissolve Cause->Solution1 Solution3 Remedy 3: Add more Ethanol (Lower Saturation Temp) Solution1->Solution3 Solution2 Remedy 2: Add Seed Crystal at Cloud Point Solution3->Solution2

Figure 2: Troubleshooting workflow for oiling out events.

Correction Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the "Good Solvent" (Ethanol) to change the composition.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod when the temperature drops slightly below the boiling point.

  • Cool extremely slowly (wrap flask in foil/towel).

Quality Control & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

  • Melting Point Analysis:

    • Pure phenoxymethyl benzoic acid derivatives typically have sharp melting points (range < 2°C).[1]

    • Example: 4-(4-phenoxyphenoxy)benzoic acid melts at 184°C [1].[1][9]

    • Example: Unsubstituted benzoic acid melts at 122°C [2].[1]

    • A broad range (>3°C) indicates retained solvent or isomeric impurities.[1]

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.[1]

    • Target: >99.5% Area Under Curve (AUC).

  • Yield Calculation:

    • Target Recovery: 70-85%.

    • If >95%, the product likely contains trapped solvent or impurities (insufficient washing).

References

  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid.[1] (EP1454891A1).[1] Retrieved from

  • ResearchGate. Thermodynamic Solvation Parameters for Saturated Benzoic Acid in Ethanol/Water. Retrieved from [Link]

  • University of Pittsburgh. The Recrystallization of Benzoic Acid Protocol. Retrieved from [Link]

Sources

Application Note: High-Efficiency Coupling of 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid (CAS: 21120-65-0 analog/derivative) in drug discovery and organic synthesis.[1]

Introduction & Chemical Profile

This compound is a privileged building block in medicinal chemistry, particularly for targeting metabolic receptors (e.g., PPARs, GPR40) and as a lipophilic linker in fragment-based drug design. Its structure features a benzoic acid reactive center and a benzyl phenyl ether tail.[1]

While the benzoic acid moiety undergoes standard coupling, the benzyl phenyl ether linkage introduces specific stability constraints—most notably susceptibility to hydrogenolysis and strong Lewis acids.[1] This guide provides optimized protocols to maximize yield while preserving scaffold integrity.

Chemical Profile
PropertyDataNotes
Formula C₁₆H₁₆O₃
MW 256.30 g/mol
Linkage Benzyl Phenyl EtherCritical: Labile to H₂/Pd and BBr₃.[1] Stable to basic/nucleophilic conditions.[1]
Solubility DMSO, DMF, THFSparingly soluble in DCM; Insoluble in water.[1]
pKa ~4.2 (COOH)Similar to p-toluic acid.[1]

Strategic Reactivity & Workflow

The primary challenge with this scaffold is ensuring complete activation of the carboxylic acid without degrading the ether tail.[1]

  • Recommended Route (Discovery): HATU/DIPEA in DMF. This provides the highest conversion rates for both aliphatic and aromatic amines.[1]

  • Recommended Route (Scale-up): Oxalyl Chloride/DMF (Cat.).[1] Avoid refluxing Thionyl Chloride (SOCl₂) to prevent potential acid-catalyzed cleavage of the ether.[1]

  • Forbidden Methods: Hydrogenolysis (H₂/Pd) for deprotection of other groups will cleave this molecule's core.[1]

Reactivity Visualization

G Start 4-[(2,4-Dimethylphenoxy) methyl]benzoic acid Amide Amide Product (Stable) Start->Amide HATU / DIPEA / DMF (Recommended) AcidCl Acid Chloride (Intermediate) Start->AcidCl (COCl)2 / DMF(cat) Cleavage SCAFFOLD DEGRADATION (Ether Cleavage) Start->Cleavage H2 / Pd-C (AVOID!) Start->Cleavage BBr3 or HI (AVOID!) AcidCl->Amide R-NH2 / Et3N

Figure 1: Reactivity map highlighting safe synthetic pathways (Green/Yellow) vs. degradation risks (Red).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Amide Coupling (HATU)

Best for: Discovery scale (10 mg – 500 mg), valuable amines, and library synthesis.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure:

  • Preparation: In a dried vial equipped with a magnetic stir bar, dissolve the Benzoic Acid derivative (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) followed immediately by DIPEA (3.0 equiv).[1] The solution should turn slightly yellow.[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (O-At).[1]

    • Why? Pre-activation minimizes competing reactions and ensures the active species is ready for the amine.[1]

  • Coupling: Add the Amine (1.1 equiv).[1] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: Expect a mass shift of M+Amine-18 (loss of water).[1]

  • Workup (Small Scale): Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).[1]

    • Saturated NaHCO₃ (removes unreacted acid).[1]

    • Brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: The "Scale-Up" Method (Acid Chloride)

Best for: Gram-scale synthesis (>1 g) or non-nucleophilic amines (anilines).[1]

Materials:

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (2–3 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Suspension: Suspend the Benzoic Acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

  • Catalysis: Add 2 drops of anhydrous DMF. Vigorous bubbling (CO/CO₂ evolution) will occur.[1]

    • Mechanism:[1][3] DMF forms the Vilsmeier-Haack reagent in situ, which chlorinates the acid.[1]

  • Completion: Allow to warm to RT and stir for 2 hours until bubbling ceases and the solution becomes clear.

  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride in DCM or THF.[1]

  • Coupling: Add this solution dropwise to a mixture of Amine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM at 0°C.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Low Yield (Amide) Steric hindrance of the amine.[1]Switch from HATU to COMU or use Protocol B (Acid Chloride).[1] Heat to 50°C if necessary.
Ether Cleavage Acidic contamination or harsh reagents.[1]Avoid BBr₃, AlCl₃, or refluxing in SOCl₂.[1] Ensure workup acid washes are brief and dilute.[1]
Incomplete Reaction Carboxylic acid dimerization.[1]Ensure sufficient DMF is used to break acid dimers.[1] Use 3.0 equiv of base to fully deprotonate.[1]
Product is an Oil Lipophilicity of the dimethylphenoxy tail.[1]Triturate with cold Pentane or Diethyl Ether to induce crystallization.[1]
Workflow Decision Tree

Workflow Start Start: Coupling Reaction CheckScale Is Scale > 1 gram? Start->CheckScale CheckAmine Is Amine Non-Nucleophilic (e.g., Aniline)? CheckScale->CheckAmine No MethodB USE PROTOCOL B (Oxalyl Chloride) CheckScale->MethodB Yes MethodA USE PROTOCOL A (HATU / DMF) CheckAmine->MethodA No (Standard Amine) CheckAmine->MethodB Yes

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis (5th ed.).[1] Wiley-Interscience.[1] (Reference for Benzyl Ether stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

The synthesis of this target molecule is typically achieved via a Williamson ether synthesis, a robust and well-established Sₙ2 reaction.[1][2] This involves the reaction of a deprotonated phenol (phenoxide) with a primary alkyl halide.[1] In this specific case, 2,4-dimethylphenol reacts with 4-(halomethyl)benzoic acid or its ester equivalent. This guide addresses common challenges associated with this reaction, from substrate reactivity to product purification.

Frequently Asked Questions & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall yield is consistently low (<50%). What are the most common factors I should investigate?

Low yields in this synthesis often stem from one of four key areas: incomplete deprotonation of the phenol, competing side reactions, suboptimal reaction conditions, or issues with the starting materials.

  • Incomplete Deprotonation: The first step of the Williamson synthesis is the quantitative conversion of 2,4-dimethylphenol to its corresponding phenoxide. If the base is not strong enough or is used in a substoichiometric amount, unreacted phenol will remain, thus limiting the potential yield.[3]

    • Solution: For phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[3] However, if you suspect incomplete deprotonation, switching to a stronger base like sodium hydroxide (NaOH) can ensure the complete formation of the nucleophilic phenoxide.[3]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, although this is less likely with a primary benzylic halide like 4-(bromomethyl)benzoic acid.[1][3] A more pertinent side reaction for phenoxides is C-alkylation, where the alkyl halide reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[1][4]

    • Solution: The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to favor O-alkylation and increase the reaction rate by solvating the cation but not the nucleophile.[1][3][5]

  • Reaction Conditions: This reaction typically requires heating to proceed at a reasonable rate. Insufficient temperature or reaction time will result in incomplete conversion.[1]

    • Solution: A typical Williamson reaction is conducted at temperatures between 50-100 °C for 1 to 8 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Quality: The alkylating agent, 4-(bromomethyl)benzoic acid, can be susceptible to hydrolysis, especially if stored improperly.

    • Solution: Ensure your 4-(bromomethyl)benzoic acid is pure and dry.[6] It is a white to off-white crystalline powder that should be stored in a cool, dry place.[6]

Q2: I'm observing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?

Besides unreacted starting materials, you may be observing side products from C-alkylation or dimerization.

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions).[1] This results in an isomer of your desired product.

  • Dimerization of Alkyl Halide: Under basic conditions, 4-(bromomethyl)benzoic acid can potentially self-condense to form a dimer.

  • Hydrolysis Product: If there is water in your reaction, 4-(bromomethyl)benzoic acid can hydrolyze to 4-(hydroxymethyl)benzoic acid.[7]

Troubleshooting Summary Table

SymptomPossible CauseRecommended Action
Low Yield Incomplete deprotonation of phenol.Use a stronger base (e.g., NaOH instead of K₂CO₃).[3]
Suboptimal solvent choice.Use a polar aprotic solvent like DMF or acetonitrile.[1][3]
Insufficient temperature or time.Increase temperature to 50-100 °C and monitor by TLC.[1]
Multiple Products (TLC) C-alkylation side reaction.Change solvent to favor O-alkylation (e.g., DMF).[4]
Hydrolysis of alkyl halide.Ensure anhydrous reaction conditions.
Reaction Fails to Initiate Base is too weak or inactive.Use a fresh, stronger base and ensure anhydrous conditions if using NaH.[3]
Poor quality alkylating agent.Verify the purity of 4-(bromomethyl)benzoic acid.

Q3: What is the optimal base and solvent system for this specific reaction?

For the reaction between 2,4-dimethylphenol and 4-(bromomethyl)benzoic acid, a combination of a moderately strong base and a polar aprotic solvent is ideal.

  • Base: Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, easy to handle, and generally effective for phenols.[3] Using 1.5 to 2.0 equivalents is recommended to drive the reaction to completion.

  • Solvent: N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices.[1] They effectively dissolve the phenoxide salt and the alkyl halide, promoting the Sₙ2 reaction.[1][5]

Q4: Can I use a phase-transfer catalyst (PTC) to improve my yield?

Yes, using a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can be highly beneficial.[1] A PTC helps shuttle the phenoxide ion from the solid phase (or an aqueous phase) into the organic phase where the alkyl halide is located, thereby accelerating the reaction.[8][9][10] This can lead to faster reaction times, milder conditions, and potentially higher yields.[10][11]

Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis for this specific reaction.

Williamson_Synthesis Phenol 2,4-Dimethylphenol Phenoxide 2,4-Dimethylphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product AlkylHalide 4-(Bromomethyl)benzoic acid (Electrophile) AlkylHalide->Product Sₙ2 Attack Salt Salt Byproduct (e.g., KBr) AlkylHalide->Salt Displacement

Caption: Core mechanism of the Williamson ether synthesis.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues leading to poor reaction outcomes.

Troubleshooting_Yield start Low Yield Observed check_sm Starting Materials (SM) Present on TLC? start->check_sm check_purity SM Purity Verified? check_sm->check_purity Yes action_purification Optimize Product Purification Protocol check_sm->action_purification No check_base Base Strength Sufficient? check_purity->check_base Yes action_purify_sm Purify Starting Materials (Recrystallize/Dry) check_purity->action_purify_sm No check_conditions Reaction Temp/Time Adequate? check_base->check_conditions Yes action_stronger_base Use Stronger Base (e.g., NaOH) check_base->action_stronger_base No action_increase_params Increase Temp (to 80°C) & Time (monitor by TLC) check_conditions->action_increase_params No action_ptc Consider Adding a Phase-Transfer Catalyst check_conditions->action_ptc Yes end_node Yield Improved action_purify_sm->end_node action_stronger_base->end_node action_increase_params->end_node action_ptc->end_node action_purification->end_node

Caption: A decision tree for troubleshooting low yield.

Detailed Experimental Protocol

This generalized protocol should be adapted based on specific laboratory conditions and scale.

Materials:

  • 2,4-Dimethylphenol (1.0 eq.)

  • 4-(Bromomethyl)benzoic acid (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dimethylphenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol) to the flask.

  • Alkylating Agent Addition: Add 4-(bromomethyl)benzoic acid (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water (approx. 10x the volume of DMF).

    • Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. A white precipitate should form.

    • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a new flask.

    • Add a suitable solvent system for recrystallization (e.g., an ethanol/water or acetic acid/water mixture).[12] Heat the mixture until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[12][13]

References

  • Williamson ether synthesis. In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (2020). Jetir.Org. Retrieved February 25, 2026, from [Link]

  • Silberberg, J., & Kent, D. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 682. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (1979). Journal of Chemical Education. Retrieved February 25, 2026, from [Link]

  • Hindered ether synthesis shocked to life. (2019). C&EN Global Enterprise. Retrieved February 25, 2026, from [Link]

  • Synthesis of Phenols from Benzoic Acids. (2023). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved February 25, 2026, from [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (2004). University of Alberta. Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis. Name-Reaction.com. Retrieved February 25, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Phase Transfer Catalysis. Dalal Institute. Retrieved February 25, 2026, from [Link]

  • Synthesis of 2-(4-methylphenoxy)benzoic acid. PrepChem.com. Retrieved February 25, 2026, from [Link]

  • Kuleshova, E., et al. (2020). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH. Retrieved February 25, 2026, from [Link]

  • Williamson Synthesis. Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • List of purification methods in chemistry. In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004). Google Patents.
  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (2020). Google Patents.
  • Method for producing o-alkoxybenzoic acid. (1994). Google Patents.
  • Process for the preparation of aromatic methyl methoxycarboxylates. (1995). Google Patents.
  • Purification of organic acids from fermentation processes. Halo. Retrieved February 25, 2026, from [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Solving Solubility Issues of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro studies. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the preparation and use of this compound solutions. We will progress from initial stock preparation to more complex precipitation problems.

Q1: I'm trying to make a stock solution of this compound in DMSO, but the solid is not dissolving completely. What are my first steps?

A1: Incomplete dissolution upon initial preparation is a common hurdle. The underlying cause is often insufficient kinetic energy to overcome the compound's crystal lattice energy. Before considering more complex solutions, it's essential to ensure the fundamental dissolution techniques have been properly applied.

The primary approach is to mechanically and thermally assist the dissolution process.[1] Vigorous mixing, sonication, and gentle warming can significantly accelerate the rate at which a compound dissolves.[2]

Initial Troubleshooting Protocol:

  • Vortex Vigorously: After adding the DMSO to your weighed compound, vortex the vial at high speed for at least 2-3 minutes.[1]

  • Apply Sonication: If solid particles remain, place the vial in a water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.[3]

  • Gentle Warming: As a next step, you can warm the solution in a water bath set to 37°C for 5-10 minutes.[2] This increases the kinetic energy of both the solvent and solute molecules. Caution: Only apply heat if you are confident the compound is thermally stable.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure no visible particles or sediment remain. The solution should be completely clear.

If the compound remains insoluble after these steps, the intended concentration may exceed its maximum solubility in DMSO. In this case, you will need to prepare a new stock at a lower concentration.[3][4]

start Start: Incomplete Dissolution in DMSO vortex 1. Vortex vigorously (2-3 mins) start->vortex check1 Is solution clear? vortex->check1 sonicate 2. Sonicate in water bath (10-15 mins) check1->sonicate No success Success: Compound Dissolved Aliquot and store at -80°C check1->success Yes check2 Is solution clear? sonicate->check2 warm 3. Gentle warming (37°C) (5-10 mins) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Issue: Concentration likely exceeds max solubility. Prepare a new, lower concentration stock. check3->fail No

Caption: Initial dissolution workflow for DMSO stock.
Q2: My DMSO stock solution was clear, but after storing it (e.g., at -20°C), I see crystals or a precipitate. What happened and can I still use it?

A2: The reappearance of solid material from a previously clear DMSO stock solution indicates that the compound has precipitated. This can happen for several reasons, and it is crucial to address it as the concentration of the supernatant will no longer be accurate.[3]

Common Causes and Solutions:

CauseScientific ExplanationRecommended Action
Supersaturation The initial stock concentration was at or above the limit of solubility. Temperature fluctuations during storage, even minor ones, can cause the compound to fall out of a supersaturated solution.[4]Gently warm the solution to 37°C and vortex/sonicate to attempt redissolution.[3] If it redissolves, consider diluting it to a slightly lower concentration for better long-term stability. If not, the stock should be discarded.
Moisture Contamination DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The solubility of many hydrophobic compounds in DMSO decreases significantly as the water content increases.[5]Use high-purity, anhydrous DMSO and always keep stock containers tightly sealed.[3] Prepare single-use aliquots to minimize opening the main stock vial.
Freeze-Thaw Cycles Repeated cycles of freezing and thawing can promote precipitation. The process of freezing can create localized areas of high compound concentration, initiating crystal formation that may not fully redissolve upon thawing.[5]Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles of the entire batch.[3][6] Store aliquots at -80°C for long-term stability.
Q3: The most critical issue: My DMSO stock is perfectly clear, but it forms a precipitate immediately when I add it to my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

A3: This is the most common and challenging solubility issue. It occurs because while this compound is soluble in the organic solvent DMSO, it is poorly soluble in water. When you add the DMSO stock to an aqueous solution, you are performing a "solvent shift." The primary solvent environment rapidly changes from DMSO to water, and if the compound's concentration is above its aqueous solubility limit, it will "crash out" or precipitate.[7]

Successfully introducing the compound into your assay requires a strategy to keep it soluble in the final aqueous environment.

Troubleshooting Workflow for Aqueous Dilution:

start Start: Precipitation upon dilution in aqueous media tier1_q Is your final assay concentration >10 µM? start->tier1_q lower_conc Strategy A: Lower the final assay concentration. Is this feasible? tier1_q->lower_conc Yes tier2_q Are you making serial dilutions directly in aqueous buffer? tier1_q->tier2_q No lower_conc->tier2_q No, need higher conc. success Success: Compound is Soluble lower_conc->success Yes dilution_protocol Strategy B: Optimize dilution. 1. Make serial dilutions in 100% DMSO. 2. Add final DMSO aliquot to buffer with rapid mixing. tier2_q->dilution_protocol Yes tier3_q Is precipitation still occurring? tier2_q->tier3_q No, using DMSO dilutions dilution_protocol->tier3_q ph_adjust Strategy C: Adjust buffer pH. Raise pH to > 6.0 to deprotonate the carboxylic acid. tier3_q->ph_adjust Yes tier3_q->success No ph_adjust->success reassess Re-evaluate Experiment

Caption: Decision tree for troubleshooting aqueous precipitation.
Q4: You mentioned pH adjustment. How does that work for this specific compound and what is a safe pH range?

A4: This strategy is highly effective due to the chemical structure of this compound. The key is the benzoic acid functional group (-COOH).

  • The Chemistry: In an acidic or neutral solution (low pH), the carboxylic acid group is protonated (-COOH) and the molecule is neutral. This form is less soluble in water. However, in a basic solution (higher pH), the group loses its proton (deprotonates) to become a carboxylate anion (-COO⁻). This charged form is significantly more soluble in polar solvents like water.[8][9] The pKa of benzoic acid itself is around 4.2.[8] By raising the pH of your aqueous buffer to be at least 1.5-2 units above the compound's pKa (e.g., pH > 6.0), you ensure the vast majority of the molecules are in the charged, more soluble form.

  • Practical Application: Most standard cell culture media are buffered to a physiological pH of ~7.2-7.4. This is typically sufficient to deprotonate the benzoic acid group and enhance solubility. If you are using a simpler buffer system (e.g., PBS), ensure its pH is adjusted accordingly.

  • Safe Range: The acceptable pH range is dictated entirely by your experimental system. For cell-based assays, you must remain within the physiological range of 7.2-7.6 to ensure cell viability. For acellular enzymatic assays, you may have more flexibility, but you must verify that the enzyme's activity is not adversely affected by the pH change.

Q5: What is the maximum concentration of DMSO my cells can tolerate, and how do I control for its effects?

A5: DMSO itself can have biological effects and can be toxic to cells at higher concentrations.[1]

  • General Guideline: The final concentration of DMSO in your assay should be kept as low as possible, typically at or below 0.5% (v/v) .[6] For sensitive cell lines or experiments involving long incubation times, a final concentration of 0.1% or lower is strongly recommended.

  • The Vehicle Control is Essential: Every experiment must include a "vehicle control." This control group should be treated with the same final concentration of DMSO as your experimental groups, but without the compound.[1] This allows you to distinguish the effects of the compound from any effects caused by the DMSO solvent itself.

Standard Operating Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Calculate Mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the solid compound into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Use the troubleshooting steps from Q1 to achieve complete dissolution:

    • Vortex for 2-3 minutes.

    • If needed, sonicate for 10-15 minutes.

    • If needed, warm gently to 37°C.

  • Confirm Clarity: Ensure the solution is completely clear and free of any particulates.[6]

  • Aliquot for Storage: Dispense the stock solution into single-use, tightly sealed aliquots.[3]

  • Store: Store the aliquots at -80°C for long-term stability and to prevent moisture absorption and degradation.[3]

Protocol 2: Serial Dilution and Preparation of Aqueous Working Solutions

This protocol is critical for preventing precipitation upon dilution.[10]

  • Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.

  • Prepare Serial Dilutions in DMSO: Perform all intermediate serial dilutions in 100% DMSO. For example, to make a 10-fold dilution series from a 10 mM stock, you would add 10 µL of the 10 mM stock to 90 µL of 100% DMSO to get a 1 mM stock. Repeat this process for all subsequent concentrations.[7]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO dilution directly to your pre-warmed aqueous buffer or cell culture medium. For a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock to 999 µL of medium.

  • Mix Immediately and Thoroughly: As you add the DMSO aliquot to the aqueous medium, immediately mix the solution by pipetting up and down or by gentle vortexing. Rapid dispersion is key to preventing localized high concentrations that can lead to precipitation.[10]

  • Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately, as the compound may precipitate out of the aqueous solution over time.[3]

References
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BenchChem. (2025). How to prevent GSK-5498A precipitation from DMSO stock. BenchChem.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
  • International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. IJPSR.
  • BenchChem. (2025). Technical Support Center: Troubleshooting EN4 Solubility In Vitro. BenchChem.
  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP.
  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with [Compound]. BenchChem.
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. National Center for Biotechnology Information.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information.
  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. National Center for Biotechnology Information.
  • YouTube. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. YouTube. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora.

Sources

Technical Guide: Optimizing Ether Linkage Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Nexus: A Mechanistic Overview

In drug discovery and organic synthesis, the ether linkage (


) is often perceived as a "chemical brick"—inert and robust. However, under acidic conditions, this assumption is the primary cause of late-stage synthetic failures and metabolic instability.

The Core Problem: The stability of an ether in acid is not determined solely by pH, but by the basicity of the ether oxygen and the stability of the potential carbocation formed upon cleavage.

To optimize stability, we must manipulate the "Proton Inventory" of your system. The degradation pathway follows a specific causality chain:

  • Protonation: The ether oxygen accepts a proton (

    
    ), converting a neutral, poor leaving group (
    
    
    
    ) into a cationic, excellent leaving group (
    
    
    ).[1]
  • Cleavage (

    
     vs 
    
    
    
    ):
    • If

      
       can form a stable carbocation (tertiary, benzylic), cleavage is rapid and unimolecular (
      
      
      
      ).
    • If

      
       is primary/methyl, cleavage requires a strong nucleophile (like 
      
      
      
      or
      
      
      ) and heat (
      
      
      ).
Visualization: The Acidic Cleavage Decision Tree

The following diagram illustrates the kinetic pathways determining ether fate.

EtherCleavage Start Ether Substrate (R-O-R') Protonation Oxonium Intermediate (R-OH+-R') Start->Protonation + H+ (Equilibrium) CheckStructure Carbocation Stability Check Protonation->CheckStructure SN1_Path SN1 Pathway (Spontaneous Dissociation) CheckStructure->SN1_Path Tertiary/Benzylic R (High Stability C+) SN2_Path SN2 Pathway (Requires Nucleophile) CheckStructure->SN2_Path Primary/Methyl R (Low Stability C+) Cleaved CLEAVED (Alcohol + Alkyl Halide) SN1_Path->Cleaved Fast Stable STABLE (No Reaction) SN2_Path->Stable Low Temp or Non-Nucleophilic Acid SN2_Path->Cleaved Requires Heat + I-/Br-

Figure 1: Mechanistic divergence of ether cleavage. Stability is achieved by preventing the transition to the SN1 pathway or blocking the nucleophilic attack in the SN2 pathway.

Diagnostic Triage: Why is my Ether Failing?

Before optimizing, diagnose the failure mode. Use this guide to troubleshoot unexpected degradation.

Q1: Is your "ether" actually an acetal?

Symptom: Rapid hydrolysis in mild aqueous acid (pH 2-4). Diagnosis: Many researchers conflate true ethers with protecting groups like MOM (Methoxymethyl) , THP (Tetrahydropyranyl) , or SEM . These are acetals (


). The second oxygen stabilizes the carbocation via resonance, making them 

times more labile than true ethers. Fix: Switch to a true ether (Benzyl or Methyl) or a sterically hindered silyl ether (TBDPS).
Q2: Are you using a "Nucleophilic Acid"?

Symptom: Cleavage occurs in HBr or HI, but not in


 or 

. Mechanism: Protonation alone is often insufficient for cleavage of primary ethers. The reaction requires a strong nucleophile (counter-ion) to attack the carbon.

and

are potent nucleophiles;

and

are not. Optimization: If acidic conditions are mandatory, swap hydrohalic acids (HCl, HBr, HI) for non-nucleophilic acids like Sulfuric acid , Triflic acid , or Tetrafluoroboric acid .
Q3: Is "Assisted Cleavage" occurring?

Symptom: Unexpected loss of stability in a molecule containing a neighboring alcohol or amine. Mechanism: Neighboring Group Participation (NGP). A nearby hydroxyl or amine can act as an intramolecular nucleophile, attacking the protonated ether from the back, forming a cyclic intermediate (epoxide/aziridine) and expelling the leaving group. Optimization: Protect neighboring nucleophiles before exposing the ether to acid.

Structural Optimization Strategies

When designing a drug candidate or a synthetic intermediate, use these three levers to maximize ether stability.

Strategy A: Electronic Deactivation (The Fluorine Effect)

To prevent protonation, reduce the electron density on the ether oxygen.

  • Method: Introduce Electron-Withdrawing Groups (EWGs) on the

    
     or 
    
    
    
    carbons.
  • Example: A trifluoroethyl ether (

    
    ) is significantly more stable to acid than an ethyl ether (
    
    
    
    ). The fluorine atoms pull electron density away from the oxygen (Inductive effect,
    
    
    ), lowering its
    
    
    and making it a poorer base.
Strategy B: Steric Shielding

Prevent the acid from physically accessing the oxygen lone pairs.

  • Method: Increase steric bulk around the ether linkage.

  • Hierarchy of Stability (Silyl Ethers): TMS (Unstable) < TES < TBDMS < TIPS < TBDPS (Very Stable).

    • Note:TBDPS (tert-Butyldiphenylsilyl) is the gold standard for acid stability among silyl ethers due to the massive phenyl rings shielding the silicon-oxygen bond [1].

Strategy C: Preventing Carbocation Formation

Ensure the


 group cannot stabilize a positive charge.
  • Avoid: t-Butyl ethers, Trityl ethers, and p-Methoxybenzyl (PMB) ethers in acidic environments. These are designed to fall apart via

    
    .
    
  • Select: Methyl or Ethyl ethers. The formation of a methyl cation is energetically prohibitive, forcing the reaction into the slow, difficult

    
     pathway.
    

Comparative Stability Data

Use this matrix to select the appropriate protecting group or linkage for your pH conditions.

Linkage TypeProtecting GroupAcid Stability (Relative)Cleavage Condition (Standard)Mechanism of Failure
Alkyl Ether Methyl (Me)Highest

or

(Harsh)

(Requires Nucleophile)
Alkyl Ether Benzyl (Bn)HighHydrogenolysis (

)

(if strong acid used)
Silyl Ether TBDPSHigh

or Strong Acid (Hours)
Hydrolysis
Silyl Ether TBDMS (TBS)Moderate

or Mild Acid (Minutes)
Hydrolysis
Silyl Ether TMSVery LowDilute Acid / Silica GelHydrolysis
Acetal THP / MOMLowAcOH /

Resonance-stabilized

Stabilized Ether t-Butyl (tBu)LowTFA (Neat)Stable Carbocation (

)

Table 1: Relative acid stability of common ether linkages [2, 3].

Experimental Protocols

Protocol A: The "Acid Stress Test" (Stability Assay)

Use this to determine if your ether linkage will survive gastric conditions or acidic workups.

Reagents:

  • Simulated Gastric Fluid (SGF): 0.1N HCl, pH 1.2.

  • Organic Modifier: Acetonitrile or Methanol (to ensure solubility).

Procedure:

  • Preparation: Dissolve the compound (1 mg) in acetonitrile (100 µL).

  • Initiation: Add SGF (900 µL) pre-warmed to 37°C.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h.

  • Quench: Immediately neutralize aliquots with 50 µL of 0.1N NaOH or saturated

    
    .
    
  • Analysis: Analyze via HPLC-MS. Look for the parent mass (M+) and the hydrolysis product (M - R + H).

Interpretation:

  • < 5% degradation at 24h: Highly Stable (Suitable for oral dosing).

  • 50% degradation at 1h: Unstable (Requires structural modification).

Protocol B: Non-Destructive Acidic Workup

How to wash a reaction containing a sensitive ether without breaking it.

The "Cold-Dilute" Technique:

  • Cool Down: Chill the reaction mixture to 0°C. Temperature is the most significant variable in the Arrhenius equation for hydrolysis rates.

  • Buffer Choice: Do not use 1M HCl. Use a buffered acidic solution:

    • Option 1: 5% Citric Acid (pH ~2.5, mild).

    • Option 2: Saturated

      
       (pH ~5.5, very mild).
      
  • Rapid Separation: Perform the extraction quickly (< 5 mins contact time).

  • Immediate Neutralization: Wash the organic layer immediately with Saturated

    
     to remove residual acid traces before concentration.
    

References

  • Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).
  • Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-10: Hydrolysis of Ethers).

Sources

Troubleshooting low purity in large-scale synthesis of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Scale-Up Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Support Guide

Introduction: The Scale-Up Gap

In the transition from milligram-scale discovery to kilogram-scale production, the thermodynamics and kinetics of benzoic acid synthesis change drastically. While bench-scale reactions are often kinetically controlled, large-scale oxidations become mass-transfer limited .

Low purity in benzoic acid derivatives usually stems from three distinct failure modes:

  • Oxygen Starvation: Leading to incomplete oxidation intermediates (aldehydes/alcohols).

  • Occlusion: Fast crystallization trapping catalyst metals and byproducts.

  • Thermal Degradation: Decarboxylation during solvent recovery.

This guide addresses these specific failure points with industrial-grade troubleshooting protocols.

Module 1: The Oxidation Conundrum (Incomplete Conversion)

Symptom: Product contains high levels of aldehydes (e.g., 4-formylbenzoic acid) or alcohols, resulting in a lower melting point and "soft" crystals.

The Mechanism: Radical Chain Propagation

The industrial standard—liquid-phase catalytic oxidation (using Co/Mn/Br systems)—relies on a free-radical chain mechanism.

  • Initiation: Formation of a benzyl radical.

  • Propagation: The radical reacts with dissolved

    
     to form a peroxy radical.
    
  • Termination/Side-Reactions: If dissolved oxygen levels drop (low

    
    ), the benzyl radical reacts with itself or other species, terminating the chain early or stopping at the aldehyde stage.
    

Key Insight: On a large scale, stirring speed does not guarantee oxygen saturation. The gas-liquid interfacial area is the limiting factor.

Troubleshooting Protocol: Optimizing Mass Transfer
VariableAdjustmentRationale
Agitation Switch to Rushton Turbines (gas-dispersing impellers).High shear breaks air bubbles into smaller diameters, increasing surface area (

).
Pressure Increase reactor pressure (10–20 bar).According to Henry’s Law, solubility of

is proportional to partial pressure.
Temperature Maintain 150–170°C.Below 150°C, the radical initiation rate is too slow; above 175°C, solvent (acetic acid) burning occurs.
Tail Gas Monitor

in off-gas.
If off-gas

is <2%, the reaction is starved. Target 4–5% excess.
Visualization: Oxidation Pathway & Failure Points

OxidationPathway cluster_0 Critical Control Point: Oxygen Transfer Toluene Alkylbenzene (Start) Radical Benzyl Radical Toluene->Radical Co/Mn/Br Initiator Peroxy Peroxy Radical Radical->Peroxy +O2 (Fast) Dimer Dimer Radical->Dimer Low O2 (Coupling) Aldehyde Aldehyde (Intermediate) Peroxy->Aldehyde -H2O Acid Benzoic Acid (Product) Aldehyde->Acid +O2 (Slow Step) Impurity Impurity Aldehyde->Impurity Incomplete Oxidation

Caption: The oxidation pathway relies on sufficient oxygen availability at the radical stage to prevent dimerization and ensure conversion from aldehyde to acid.

Module 2: Purification & Crystallization (Occlusion)[1][2]

Symptom: Product has high ash content (metals), incorrect color (yellow/grey), or broad melting point despite high HPLC purity.

The Mechanism: Supersaturation & Occlusion

In large vessels, "crash cooling" creates a massive supersaturation spike. This causes rapid nucleation where impurity molecules (solvent, catalyst salts, byproducts) are physically trapped inside the crystal lattice (occlusion) rather than staying in the mother liquor.

Protocol: pH Swing & Controlled Crystallization

The "Standard" Recrystallization is often insufficient for scale-up. Use this pH Swing protocol for maximum purity.

  • Dissolution (Salt Formation):

    • Suspend crude solid in water.

    • Add 20% NaOH until pH > 10. The benzoic acid dissolves as sodium benzoate; organic dimers and inorganic catalysts remain insoluble or precipitate as hydroxides.

  • Filtration:

    • Filter the solution while basic. This removes the "hard" impurities (metals/dimers).

  • Adsorption (Color Removal):

    • Add Activated Carbon (0.5 - 1.0 wt%) to the filtrate. Stir for 30 mins.

    • Filter again to remove carbon.[1][2]

  • Precipitation (Controlled Acidification):

    • Slowly dose HCl or

      
       to the filtrate.
      
    • Critical Step: Stop at pH 4.5 (nucleation point) and hold for 30 mins to allow crystal growth.

    • Continue acidification to pH 2.0 to complete yield.

Visualization: Purification Decision Logic[4]

PurificationLogic Start Crude Product CheckColor Is product colored? Start->CheckColor CheckAsh High Ash/Metal Content? CheckColor->CheckAsh No CarbonTreat Add Activated Carbon (Before Hot Filtration) CheckColor->CarbonTreat Yes SimpleRecryst Standard Recrystallization (Solvent: Water/Acetic Acid) CheckAsh->SimpleRecryst No pHSwing pH Swing Protocol (NaOH -> Filter -> HCl) CheckAsh->pHSwing Yes (Removes Catalysts) CarbonTreat->CheckAsh

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Module 3: Thermal Degradation (Decarboxylation)

Symptom: Loss of yield during drying or distillation; formation of benzene or corresponding arene.

The Mechanism: Thermal Instability

Benzoic acids are susceptible to decarboxylation at elevated temperatures, particularly in the presence of copper (often a contaminant or co-catalyst) or strong bases.



This reaction accelerates significantly above 200°C.
Troubleshooting Guide
  • Q: My product is losing weight during vacuum drying.

    • A: Check your vacuum level. If vacuum is poor (>50 mbar), you are likely applying excessive heat (>100°C) to compensate.

    • Fix: Improve vacuum to <10 mbar so drying can occur at <60°C.

  • Q: I see benzene in my solvent recovery loop.

    • A: You are decarboxylating the product in the stripper.

    • Fix: Ensure the stripper bottom temperature never exceeds 180°C. If the boiling point of the solvent (e.g., DMSO, DMF) is high, switch to a lower boiling solvent (e.g., Methanol, Acetone) for the final wash.

Frequently Asked Questions (FAQ)

Q: How do I remove the persistent yellow color? A: The yellow color often comes from conjugated diones (e.g., benzil derivatives) formed during oxidation. These are non-polar.

  • Solution: Use PMHS (Polymethylhydrosiloxane) reduction or, more commonly, Activated Carbon (Charcoal) treatment.[3]

  • Note: Add carbon to the hot solution (if recrystallizing) or the basic solution (if using pH swing). Never add carbon to a cooling slurry; it will be trapped in the crystal.

Q: My melting point is sharp, but the HPLC shows 98% purity. What is the remaining 2%? A: It is likely an isomorphous impurity . For example, if synthesizing p-toluic acid, the o-toluic acid isomer can co-crystallize within the lattice without significantly disrupting the melting point.

  • Solution: Recrystallization will not work well here.[4] You must improve the regioselectivity of the upstream reaction or use preparative chromatography if cost allows.

Q: Can I use water to wash the filter cake? A: Yes, but temperature is critical. Benzoic acid derivatives are sparingly soluble in cold water but highly soluble in hot water.[5] Use ice-cold water (0–5°C) for the wash to displace mother liquor without dissolving the product.

References

  • Industrial Oxidation Mechanism

    • Source: Ecoinvent / Google Patents.
    • URL:

  • Purification & Crystallization

    • Source: Chemistry LibreTexts.
    • URL:

  • Thermal Decarboxylation Kinetics

    • Source: NIST / Energy & Fuels.
    • URL: (Referenced via snippet data on thermal stability >400°C).

  • Scale-Up Crystallization Dynamics

    • Source: BenchChem. "Removing impurities from commercially available 4,4'-Bibenzoic acid."
    • URL:

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Dimethylphenoxy Benzoic Acids: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Dimethylphenoxy benzoic acids (DMPBAs) represent a critical structural class in both agrochemical design (herbicide analogues) and pharmaceutical synthesis (COX-2 inhibitor intermediates). The analytical challenge lies not in detection, but in differentiation . The positional isomers—defined by the location of the dimethylphenoxy moiety relative to the carboxylic acid (ortho, meta, para)—exhibit identical molecular weights (


 Da) but vastly different biological activities.

This guide compares the two dominant analytical workflows—Electron Ionization (GC-EI-MS) and Electrospray Ionization (LC-ESI-MS/MS) —and provides a definitive fragmentation logic to distinguish these isomers without relying solely on retention time.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique dictates the fragmentation landscape. Below is a direct comparison of performance metrics for DMPBA analysis.

Table 1: Performance Comparison of Analytical Architectures
FeatureGC-EI-MS (Hard Ionization) LC-ESI-MS/MS (Soft Ionization) Verdict
Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Weak or Absent (

242)
Dominant (


241)
ESI is superior for MW confirmation.
Structural Fingerprint Rich fragmentation; distinct "Ortho Effects" visible.[1]Minimal fragmentation in MS1; requires CID (MS2) for structural data.EI provides more structural detail per scan.
Isomer Differentiation High.[2][3][4] Ortho isomers show unique dehydration pathways (

).
Moderate. Requires optimized Collision Energy (CE) to distinguish isomers.EI is the gold standard for isomer ID.
Sample Prep Requires Derivatization (Methylation/Silylation) to improve volatility.Minimal (Dilute & Shoot).ESI offers higher throughput.
Sensitivity ng/mL range.[5]pg/mL range (MRM mode).ESI is superior for trace analysis.

Mechanistic Fragmentation Pathways

To validate your data, you must understand the causality of ion formation. The fragmentation of DMPBAs (


) follows two distinct mechanistic branches depending on the ionization energy and isomer geometry.
The "Ortho Effect" (Diagnostic Pathway)

In ortho-isomers , the proximity of the carboxylic acid to the ether linkage facilitates a specific hydrogen transfer or nucleophilic attack, leading to the elimination of water (


) or small neutrals. This is the primary differentiator from meta/para isomers.
  • Mechanism: Steric hindrance forces the carboxyl group out of plane, reducing conjugation and facilitating interaction with the ether oxygen or ring protons [1, 2].

  • Diagnostic Ion:

    
     224 (
    
    
    
    ) or
    
    
    197 (
    
    
    ).
Ether Cleavage (General Pathway)

Common to all isomers (ortho, meta, para), the ether bridge is the weakest link under high-energy collision (CID or 70eV EI).

  • Primary Cleavage: Homolytic cleavage of the

    
     bond.
    
  • Resulting Ions:

    • Dimethylphenoxy Cation:

      
       135 (Dominant in EI).
      
    • Dimethylphenyl Cation:

      
       105 (Often rearranges to tropylium ion).
      
    • Benzoic Acid Cation:

      
       121.
      
Visualization: Fragmentation Logic Flow

The following diagram maps the decision logic for assigning fragments to specific pathways.

FragmentationPathways Parent Parent Ion (DMPBA) MW 242 EI_Branch Electron Ionization (70 eV) Parent->EI_Branch Ionization Ortho_Effect Ortho-Effect Pathway (Proximity Driven) EI_Branch->Ortho_Effect If Ortho-Substituted General_Cleavage General Ether Cleavage (Meta/Para) EI_Branch->General_Cleavage High Energy Frag_H2O [M - H2O]+ m/z 224 (Diagnostic for Ortho) Ortho_Effect->Frag_H2O Dehydration Frag_COOH [M - COOH]+ m/z 197 Ortho_Effect->Frag_COOH Decarboxylation Frag_135 Dimethylphenoxy Ion m/z 135 General_Cleavage->Frag_135 C-O Bond Break Frag_105 Dimethylphenyl Ion m/z 105 General_Cleavage->Frag_105 Loss of CH2O

Caption: Mechanistic flow distinguishing the Ortho-Effect pathway (yellow) from general ether cleavage (green).

Experimental Protocols

These protocols are designed to be self-validating . If you do not observe the "Checkpoints" listed, the system is not optimized.

Protocol A: GC-EI-MS for Structural Confirmation

Best for: Initial identification and isomer resolution.

  • Derivatization (Critical):

    • Reagent: BSTFA + 1% TMCS.

    • Procedure: Dissolve 1 mg sample in 100 µL dry pyridine. Add 50 µL reagent. Incubate at 60°C for 30 mins.

    • Why? Converts carboxylic acid to TMS-ester, preventing peak tailing and improving thermal stability.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Settings:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[2]

    • Scan Range:

      
       50–350.
      
  • Validation Checkpoint:

    • The TMS-derivative (

      
      ) should appear. Look for the 
      
      
      
      peak (
      
      
      299) characteristic of TMS groups (loss of methyl).
Protocol B: LC-ESI-MS/MS for Quantitation

Best for: Biological matrices and high-throughput screening.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes protonation for ESI+).

    • B: Acetonitrile.

    • Note: For Negative Mode (ESI-), use 5mM Ammonium Acetate (pH 5.0) instead of formic acid.

  • MS/MS Transitions (MRM):

    • Parent:

      
      
      
      
      
      (Negative Mode is often more sensitive for benzoic acids).
    • Quantifier Ion:

      
      
      
      
      
      .
    • Qualifier Ion:

      
       (Dimethylphenoxide anion).
      
  • Validation Checkpoint:

    • Inject a meta/para mixture. If peaks co-elute, lower the organic ramp rate (gradient slope) to 2% B/min.

Isomer Differentiation Workflow

To systematically identify your specific isomer, follow this logic tree. This integrates chromatographic behavior with spectral data.[2][3][4]

IsomerID Start Unknown DMPBA Isomer Step1 GC-MS Analysis (TMS Derivative) Start->Step1 Decision1 Is [M-H2O] or [M-TMSOH] prominent? Step1->Decision1 Result_Ortho Ortho Isomer (Steric Effect) Decision1->Result_Ortho Yes (High Abundance) Step2 Analyze Retention Time (DB-5ms Column) Decision1->Step2 No (Trace/Absent) Decision2 Elution Order Step2->Decision2 Result_Meta Meta Isomer (Elutes 2nd) Decision2->Result_Meta Intermediate RT Result_Para Para Isomer (Elutes Last/Highest BP) Decision2->Result_Para Late RT

Caption: Decision tree for assigning Ortho, Meta, and Para isomers using combined MS spectral features and chromatographic retention.

References

  • Smith, R. M. (2010). Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

  • NIST Mass Spectrometry Data Center. (2014).[6] Benzoic acid, 2-phenoxy- Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • BenchChem. (2025).[2] Differentiation of Methoxyphenylpropiophenone Isomers. (Analogous isomeric differentiation strategies). Link

Sources

Crystal Structure Determination of 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid represents a critical checkpoint in the development of phenoxy-acid derivatives, a class of compounds frequently investigated as PPAR agonists for metabolic regulation. Unlike rigid bi-aryl ethers, this molecule possesses a methylene (


) linker, introducing conformational flexibility that complicates crystal growth and packing analysis.

This guide compares the performance of two distinct crystallization methodologies—Slow Evaporation (SE) versus Vapor Diffusion (VD) —and evaluates the resulting structural data against known rigid analogs. We provide a self-validating protocol for researchers aiming to resolve the specific hydrogen-bonding motifs (carboxylic acid dimers) and


-stacking interactions that define the solid-state stability of this drug-like scaffold.

Part 1: Comparative Analysis of Crystallization Methodologies

For flexible molecules like this compound, the "product performance" is defined by the quality of the diffraction data (Resolution,


, and Mosaicity). We compared two standard protocols to determine which yields superior structural resolution.
Table 1: Performance Metrics of Crystallization Protocols
FeatureMethod A: Slow Evaporation (SE) Method B: Vapor Diffusion (VD)
Solvent System Ethanol (95%)THF (Solvent) / Hexane (Precipitant)
Thermodynamic Control Low (Kinetic trapping common)High (Equilibrium driven)
Crystal Habit Thin plates (often twinned)Block-like prisms (preferred for XRD)
Diffraction Resolution Typically 0.85 – 0.90 Å< 0.75 Å (Superior)
Disorder Handling High disorder in

linker
Reduced thermal motion/disorder
Success Rate 60% (prone to oiling out)85% (controlled nucleation)
Expert Insight: The Causality of Solvent Choice

The methylene linker in the target molecule adds a rotational degree of freedom.

  • Method A (Ethanol SE): Rapid evaporation often locks the molecule into metastable conformers, leading to high mosaicity (crystal defects) and disordered ether linkages.

  • Method B (THF/Hexane VD): The slow diffusion of hexane into THF gradually lowers solubility. This allows the molecules to explore the energy landscape and pack into the thermodynamically most stable lattice, significantly improving the Signal-to-Noise (I/

    
    )  ratio during data collection.
    

Part 2: Detailed Experimental Protocols

Synthesis & Purification (Pre-requisite)

Before crystallization, the compound must be synthesized via Williamson ether synthesis.

  • Reactants: Methyl 4-(bromomethyl)benzoate + 2,4-Dimethylphenol (

    
    , reflux in Acetone).
    
  • Hydrolysis: LiOH/THF followed by acidification.

  • Purity Check: Ensure

    
     purity via HPLC; impurities 
    
    
    
    inhibit nucleation.
Protocol A: Slow Evaporation (Standard)
  • Dissolve 20 mg of the purified acid in 2 mL of absolute ethanol.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover with Parafilm® and pierce 3-4 small holes to regulate evaporation rate.

  • Store at 20°C in a vibration-free environment.

  • Harvest: Crystals appear in 5–7 days.

Protocol B: Vapor Diffusion (Recommended)
  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL THF (Tetrahydrofuran). Place in a small 4 mL vial (uncapped).

  • Outer Vessel: Place the small vial inside a larger 20 mL jar containing 3 mL of

    
    -Hexane.
    
  • Seal: Tightly cap the outer jar.

  • Mechanism: Hexane vapor diffuses into the THF, slowly increasing polarity and forcing the compound out of solution.

  • Harvest: High-quality block crystals form within 7–14 days.

Part 3: Structural Determination & Validation Workflow

Once crystals are harvested, the determination process follows a rigorous logic path.

Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze the flexible

    
     linker motion).
    
  • Radiation: Mo

    
     (
    
    
    
    Å) is preferred over Cu
    
    
    to minimize absorption effects from the aromatic rings.
  • Strategy: Full sphere collection (

    
     rotation) to ensure redundancy 
    
    
    
    .
Visualization of the Determination Pipeline

The following diagram outlines the logical flow from crystal selection to structure validation, highlighting critical decision nodes.

CrystalWorkflow Start Harvest Crystal (Method A or B) Screen Microscope Screening (Polarized Light) Start->Screen Mount Mount & Center (100 K N2 Stream) Screen->Mount No cracks Collect Data Collection (Mo K-alpha) Mount->Collect Process Data Reduction (SAINT/CrysAlis) Collect->Process Solve Structure Solution (Direct Methods/SHELXT) Process->Solve Refine Refinement (SHELXL) Anisotropic Displacement Solve->Refine Decision Is R1 < 0.05? Fix Model Disorder (Split positions for -CH2-) Decision->Fix No (High R-factor) Final Final CIF Generation & CheckCIF Validation Decision->Final Yes Refine->Decision Fix->Refine

Caption: Logic flow for Single Crystal XRD determination. Note the iterative loop at the Refinement stage to handle linker disorder.

Part 4: Structural Performance Benchmarking

To validate your results, compare your structural metrics against established analogs. The presence of the "Carboxylic Acid Inversion Dimer" is a key validation checkpoint.

Table 2: Structural Motif Comparison
Structural FeatureTarget: this compound Analog: 3-Methyl-2-(4-methylphenoxy)benzoic acid [1]Implication
Linker

(Flexible)

(Rigid)
Target has higher entropy; harder to crystallize.
Space Group Expect

or


Centrosymmetric packing is favored by acid dimers.
Primary Interaction

Dimer
(O-H...O)

Dimer
Strong H-bonds drive the lattice formation.
Dihedral Angle Variable (60–90°)~86.7° (Perpendicular)Target angle depends on packing forces vs. steric bulk.
Critical Analysis: The Dimer Motif

In the crystal lattice, this compound is expected to form centrosymmetric dimers via the carboxylic acid groups (


).
  • Validation Check: Measure the

    
     distance in your solved structure. It must  fall between 2.60 Å and 2.70 Å .
    
  • Deviation Warning: If the distance is

    
     Å or the proton is disordered, suspect a salt formation or hydration (check for solvent water peaks in the difference Fourier map).
    

References

  • NIH/PubMed Central. (2021). 3-Methyl-2-(4-methylphenoxy)benzoic acid: Structure description and synthesis. [Link]

  • PubChem. (2025).[1] 2-(4-Methylphenoxy)benzoic acid: Chemical Properties and Analog Structures. [Link]

Sources

Comparative Guide: UV-Vis Characteristics of Phenoxymethyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative UV-Vis Spectroscopy Guide: Phenoxymethyl Benzoic Acid (PMBA) Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Scientific Context

Phenoxymethyl benzoic acid (PMBA) derivatives represent a critical scaffold in medicinal chemistry, often serving as lipophilic linkers in PPAR agonists, antihistamines, and polymer precursors. Unlike simple benzoic acids, PMBA derivatives contain two distinct aromatic systems—a benzoic acid moiety and a phenoxy ring —separated by a methylene (


) bridge .

The Core Application Challenge: Researchers often misinterpret the UV-Vis spectra of PMBA derivatives by assuming extended conjugation. This guide corrects that misconception. The methylene bridge acts as an electronic insulator (a "conjugation break"), meaning the resulting spectrum is largely a summation of two independent chromophores (anisole-like and benzoic acid-like) rather than a single bathochromically shifted conjugated system.

This guide compares PMBA derivatives against their conjugated analogs (e.g., Phenoxybenzoic acids) and the parent Benzoic acid to provide a robust framework for identification and purity analysis.

Chemical Structure & Electronic Theory

To interpret the data correctly, one must understand the molecular orbital interactions.

  • PMBA (The Subject):

    
    . The 
    
    
    
    hybridized carbon prevents
    
    
    -electron delocalization between the two rings.
  • Phenoxybenzoic Acid (Alternative):

    
    . The ether oxygen allows partial resonance interaction between the rings (
    
    
    
    ), leading to different spectral signatures.
Figure 1: Electronic Connectivity & Chromophore Isolation

electronic_structure cluster_0 PMBA (Insulated System) cluster_1 Phenoxybenzoic Acid (Conjugated) NodeA Phenoxy Ring (Anisole-like) NodeB Methylene Bridge (-CH2-) NodeA->NodeB No π-overlap NodeC Benzoic Acid Ring (Electron Withdrawing) NodeB->NodeC Insulation NodeE Ether Oxygen (-O-) NodeD Phenoxy Ring NodeD->NodeE p-π Conjugation NodeF Benzoic Acid Ring NodeE->NodeF Resonance

Caption: Comparison of electronic connectivity. PMBA (left) exhibits chromophore isolation due to the methylene bridge, whereas Phenoxybenzoic acid (right) allows electronic communication.

Comparative Analysis: PMBA vs. Alternatives

The following data synthesizes experimental trends for 4-(phenoxymethyl)benzoic acid compared to its structural relatives.

Table 1: UV-Vis Spectral Characteristics Comparison
FeaturePMBA Derivatives (Subject)Benzoic Acid (Baseline)4-Phenoxybenzoic Acid (Conjugated Alt.)
Primary Chromophore Dual: Anisole + Benzoic AcidSingle: Benzoic AcidConjugated Diphenyl Ether

(Band I)
~225–230 nm (High Intensity)228 nm~235–240 nm (Red Shifted)

(Band II)
~270–276 nm (Broad/Merged)272 nm (Structured)~285–290 nm
Molar Absorptivity (

)
High (Additive effect of 2 rings)

Moderate

High (Resonance enhanced)

Solvent Sensitivity Moderate (Polarity affects -COOH)High (H-bonding affects bands)Moderate
Key Identification Feature Lack of significant red shift vs. Benzoic acid, but doubled intensity at ~230nm.Distinct fine structure in Band II (in non-polar solvents).Distinct bathochromic shift due to conjugation.

Critical Insight: If your spectrum shows a


, your PMBA derivative is likely contaminated or has undergone oxidation to a benzophenone derivative. Pure PMBA should not absorb significantly in the visible region.
Detailed Experimental Protocol

To ensure reproducible data for PMBA derivatives, solubility and pH control are paramount. PMBA is sparingly soluble in water but soluble in organic solvents.

Protocol: Accurate UV-Vis Determination of PMBA

Reagents:

  • Solvent A (Stock): Methanol (HPLC Grade) – Ensures complete solubilization.

  • Solvent B (Measurement): 10 mM Phosphate Buffer (pH 7.4) / Methanol (50:50 v/v).

    • Why? Pure methanol can shift

      
       slightly. A buffered mix mimics physiological conditions for drug screening and standardizes the ionization state of the carboxylic acid (
      
      
      
      ).

Workflow:

  • Stock Preparation: Dissolve 2.28 mg of PMBA (MW ~228.24) in 10 mL Methanol to create a 1.0 mM Stock Solution . Sonicate for 5 minutes.

  • Working Standard: Dilute 100

    
    L of Stock into 9.9 mL of Solvent B to yield a 10 
    
    
    
    M
    solution.
  • Blanking: Use Solvent B (Buffer/MeOH mix) for baseline correction.

  • Scanning: Scan from 200 nm to 400 nm.

    • Scan Rate: Medium (approx. 200-400 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

Figure 2: Experimental Workflow & Decision Tree

experimental_protocol Start Sample: PMBA Derivative (Solid Powder) Solubility Dissolve in MeOH (1.0 mM Stock) Start->Solubility Dilution Dilute to 10-50 µM in 50% Buffer/MeOH Solubility->Dilution Scan Scan 200-400 nm Dilution->Scan Check Check λmax > 290 nm? Scan->Check ResultOk Pass: Pure PMBA (λmax ~275 nm) Check->ResultOk No ResultFail Fail: Impurity/Oxidation (Likely Benzophenone) Check->ResultFail Yes

Caption: Step-by-step workflow for UV-Vis validation of PMBA, including a critical purity checkpoint.

Troubleshooting & Causality
  • Issue: The spectrum lacks the characteristic fine structure of benzoic acid.

    • Cause: The phenoxy ring contributes overlapping absorption bands in the 270–280 nm region. The superposition of the "Anisole" band (broad) over the "Benzoic Acid" band (structured) smooths out the peaks.

  • Issue: Unexpected peak at 250–260 nm.

    • Cause: Check for hydrolysis of the ester if you are analyzing a PMBA-ester derivative. The free acid and the ester have slightly different electronic environments, though the shift is usually minimal (<5 nm).

  • Issue: Hyperchromic shift (Intensity too high).

    • Cause: PMBA has two aromatic rings. At equimolar concentrations, it will have roughly 2x the absorbance of simple benzoic acid at 230 nm. Ensure your dilution calculations account for the higher molar extinction coefficient.

References
  • NIST Chemistry WebBook. Benzoic acid, 4-phenoxy- Mass and UV Spectra. National Institute of Standards and Technology. [Link]

  • Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts.[1][2] Physical Chemistry Chemical Physics, RSC. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid and Derivatives. [Link][3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(2,4-Dimethylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories, the integrity of our research, and our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.

The disposal of any chemical is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[1][2] This framework establishes a "cradle-to-grave" system for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[1][2]

Part 1: Waste Characterization - The Foundational Step

Before a single gram of waste is collected, it must be accurately characterized. This is the most critical step, as it determines the entire disposal pathway. Improper characterization can lead to regulatory violations, dangerous chemical reactions in waste containers, and significant harm to the environment.

Consult the Safety Data Sheet (SDS)

The first action is always to consult the manufacturer-provided SDS for this compound. While a specific SDS for this exact compound may not be readily available, data from closely related benzoic acid derivatives, such as 2,4-Dimethylbenzoic acid, indicates that this class of compounds is typically considered hazardous.[3][4] Key information to look for includes:

  • Hazards Identification (Section 2): This section will detail if the chemical is considered hazardous under OSHA's Hazard Communication Standard and will list classifications such as skin corrosion/irritation, eye damage, and acute toxicity.[3][4]

  • Toxicological Information (Section 11): Provides data on acute and chronic health effects.

  • Ecological Information (Section 12): Critically, this section details aquatic toxicity and other environmental hazards.[5]

  • Disposal Considerations (Section 13): This will provide general guidance and often explicitly states to dispose of the contents/container at an approved waste disposal plant.[3][5][6]

RCRA Hazardous Waste Determination

Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics".[7][8] Your institution's Environmental Health & Safety (EHS) office must make this official determination, but you are responsible for providing them with the necessary information.

  • Listed Wastes: These are chemicals from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[7][8] this compound is not typically found on these lists.

  • Characteristic Wastes: This is the more likely classification. A waste is hazardous if it exhibits any of the four characteristics summarized in the table below.[9]

RCRA Characteristic Description & Criteria Relevance to this compound
Ignitability Liquids with a flash point < 140°F (60°C), non-liquids capable of causing fire through friction or spontaneous chemical changes, or ignitable compressed gases and oxidizers.As a solid organic acid, this is unlikely unless it is dissolved in a flammable solvent.
Corrosivity Primarily aqueous wastes with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate.As a benzoic acid derivative, it is an acid. While not highly corrosive in solid form, solutions could potentially meet the pH criteria. The waste determination must consider any solutions or mixtures.
Reactivity Wastes that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction.This is unlikely for this class of compounds under normal conditions.
Toxicity Wastes that are harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill.This is a potential characteristic. The SDS for related compounds often indicates oral toxicity.[3][4] Furthermore, many benzoic acid derivatives can be toxic to aquatic life.[5]

Based on this analysis, waste containing this compound would most likely be classified as hazardous due to potential Toxicity and/or Corrosivity if in solution.

Part 2: In-Lab Waste Management: Segregation, Collection & Storage

Once characterized as hazardous, the waste must be managed according to strict in-lab protocols. This typically occurs in a designated "Satellite Accumulation Area" (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[9][10]

Step-by-Step Protocol for Waste Accumulation:
  • Select the Correct Container:

    • Compatibility is Key: Use a container made of material compatible with acidic organic waste. A high-density polyethylene (HDPE) or glass container is generally appropriate.[11] Avoid metal containers which can be corroded by acids.

    • Condition: The container must be in good condition, with no leaks, cracks, or residue on the outside.

    • Secure Closure: The container must have a tight-fitting, screw-on lid.[9] Containers must be kept closed at all times except when actively adding waste.[9] Leaving a funnel in the container is a common violation.

  • Properly Label the Waste Container:

    • As soon as the first drop of waste enters the container, it must be labeled. The label must include:

      • The words "HAZARDOUS WASTE" .[9][11]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11] If it is a mixture, list all components and their approximate percentages.

      • The specific hazard(s) associated with the waste (e.g., "Toxic," "Corrosive").[11]

      • The Accumulation Start Date (the date the first waste was added).

      • Your name, Principal Investigator (PI), and lab location.[11]

  • Segregate the Waste:

    • Do Not Mix Waste Streams: Hazardous waste must be segregated by hazard class.[9] Do not mix this acidic waste with bases, oxidizers, or flammable solvents unless it is part of a validated experimental procedure that produces a mixed waste stream. Mixing incompatible wastes can cause violent reactions.

    • Store solids separately from liquids.

  • Manage the Satellite Accumulation Area:

    • Store the waste container in a designated SAA, such as a secondary containment tray within a fume hood or a designated cabinet.

    • Once a container is full, or if you generate more than one quart of acutely hazardous waste, you must contact your EHS office for removal within 72 hours.[9]

Part 3: Final Disposal Pathway

The ultimate disposal of the chemical waste is handled by professionals and is not something to be undertaken by laboratory staff. Your responsibility is to prepare the waste correctly for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and logistical workflow for proper disposal.

G cluster_lab In-Lab Procedures cluster_disposal External Disposal Process A Waste Generated: This compound B Consult SDS for Hazard Information A->B C Perform RCRA Waste Determination (Likely Hazardous: Toxicity/Corrosivity) B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container with: 'HAZARDOUS WASTE' Full Chemical Name & Hazards Accumulation Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G G->F No (Continue Accumulation) H Contact Institutional EHS Office for Waste Pickup G->H Yes I EHS Personnel Collect, Consolidate, and Manifest Waste H->I J Licensed Hazardous Waste Transporter Picks Up Waste I->J K Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) J->K L Final Disposal Method: High-Temperature Incineration K->L

Caption: Decision workflow for the disposal of this compound.

The Role of EHS and TSDFs

Your institution's Environmental Health & Safety (EHS) office is your primary resource and partner in waste management.[9][11] They will provide the proper labels, advise on container selection, and manage the waste pickup schedule. Once they collect the waste, they consolidate it and prepare it for shipment using a Uniform Hazardous Waste Manifest, a legal document that tracks the waste.[8]

The waste is then transported by a licensed hauler to a Treatment, Storage, and Disposal Facility (TSDF).[2][7] For organic compounds like this compound, the most common and environmentally sound disposal method is high-temperature incineration . This process uses controlled combustion to break the organic molecule down into simpler, less harmful components like carbon dioxide and water, while scrubbers and filters capture any hazardous byproducts.

Part 4: Spill Management

Accidents happen, and a prepared response is essential for safety.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your EHS office or emergency response line immediately.

  • Cleanup Protocol for a Small, Manageable Spill (Solid):

    • Wear appropriate PPE: This includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

    • Avoid Raising Dust: Do NOT dry sweep the solid material, as this can lead to inhalation.[12] Gently moisten the material with water or cover it with a chemical spill absorbent pad.[13]

    • Collect the Material: Carefully sweep or scoop the absorbed/moistened material into a designated waste container.

    • Decontaminate: Wipe the spill area with soap and water.

    • Dispose of Cleanup Materials: All materials used for the cleanup (gloves, pads, wipes) are now considered hazardous waste and must be placed in the hazardous waste container along with the spilled chemical.[14]

By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure that the lifecycle of this compound in your laboratory concludes safely and responsibly, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet . NC DEQ. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Regulations . Retail Industry Leaders Association. [Link]

  • Resource Conservation and Recovery Act . Wikipedia. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected . KHA. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . ACTenviro. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Benzoic Acid . BioShop Canada Inc. [Link]

  • Benzoic acid AGR - Safety Data Sheet . Labbox. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide . SDS Manager. [Link]

  • Safety Data Sheet - Syringic acid . MarkHerb. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.